1-(Methylthio)ethanethiol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S2/c1-3(4)5-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIADNFHCKUPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335495 | |
| Record name | 1-(methylthio)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31331-53-0 | |
| Record name | 1-Methylthioethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031331530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(methylthio)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYLTHIOETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV65HT2J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Methylthio)ethanethiol (CAS 31331-53-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(methylthio)ethanethiol, a unique dithioacetal with emerging relevance in various scientific domains. From its fundamental chemical properties to its potential applications in medicinal chemistry, this document synthesizes current knowledge to empower researchers and drug development professionals in their work with this intriguing molecule.
Introduction: Unveiling a Niche Dithioacetal
This compound, with the CAS number 31331-53-0, is an unsymmetrical dithioacetal that has garnered interest primarily as a flavoring agent due to its distinct thiamine-like odor.[1] However, the structural motif of a dithioacetal, particularly in smaller, acyclic forms, presents a compelling area of exploration for medicinal chemists and drug designers.[2] This guide moves beyond its organoleptic properties to delve into the core chemistry of this compound, its synthesis, reactivity, and prospective applications in the pharmaceutical sciences. While extensive research on this specific molecule is still emerging, by examining the broader class of dithioacetals and related sulfur compounds, we can elucidate its potential and provide a framework for future investigation.
Physicochemical Properties and Identification
A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective use in a laboratory setting. This compound is a colorless to pale yellow liquid under standard conditions.[3] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 31331-53-0 | [4] |
| Molecular Formula | C₃H₈S₂ | [4] |
| Molecular Weight | 108.23 g/mol | [5] |
| Boiling Point | 131-132 °C at 760 mmHg | [3] |
| Flash Point | 34.44 °C (94.00 °F) | [3] |
| Density | 1.016 g/cm³ (predicted) | [4] |
| Refractive Index | 1.522 - 1.528 @ 20°C | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol.[3] | |
| Vapor Pressure | 10.7 mmHg @ 25°C (predicted) | [4] |
| logP (o/w) | 1.669 (estimated) | [3] |
| pKa | 9.76 (predicted) | [6] |
Synonyms: This compound is also known by several other names, including:
Synthesis of this compound: A Proposed Protocol
Reaction Principle: The synthesis involves the sequential acid-catalyzed nucleophilic addition of two different thiols to an aldehyde. The formation of the hemithioacetal intermediate is a key step, followed by the substitution of the hydroxyl group by the second thiol.
Figure 1. Proposed Synthesis Workflow.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of acetaldehyde (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂ or p-toluenesulfonic acid).
-
First Thiol Addition: Slowly add methanethiol (1 equivalent) to the reaction mixture. The reaction is typically exothermic and should be controlled by maintaining the temperature at 0 °C. Stir for 1-2 hours to allow for the formation of the hemithioacetal intermediate.
-
Second Thiol Addition: Subsequently, add ethanethiol (1 equivalent) to the reaction mixture.
-
Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is crucial to prevent the oxidation of the thiols.
-
Stepwise addition of the thiols can favor the formation of the unsymmetrical dithioacetal over the symmetrical byproducts, although a statistical mixture is still possible.
-
The acid catalyst is essential to activate the carbonyl group of the aldehyde for nucleophilic attack by the thiols.
Reactivity Profile
The reactivity of this compound is primarily dictated by the two sulfur atoms and the adjacent C-H bond.
A. Oxidation: Similar to other thiols and sulfides, this compound is susceptible to oxidation. Mild oxidizing agents will likely oxidize the thiol group to a disulfide. Stronger oxidizing agents can lead to the formation of sulfoxides and ultimately sulfonic acids at both sulfur centers.
Figure 2. Oxidation Pathways.
B. Hydrolysis and Deprotection: Dithioacetals are generally stable under basic and neutral conditions but can be hydrolyzed back to the corresponding carbonyl compound under acidic conditions, often in the presence of a thiophile such as HgCl₂ or with oxidizing agents.[9] This reactivity is fundamental to their use as protecting groups for aldehydes.
Figure 3. Hydrolysis of this compound.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the methylthio group (-SCH₃) protons. - A quartet for the methine proton (-CH(SH)SCH₃). - A doublet for the methyl group (-CH₃) protons. - A broad singlet for the thiol proton (-SH). The chemical shift of the SH proton can vary depending on concentration and solvent. |
| ¹³C NMR | - A signal for the methylthio carbon (-SCH₃). - A signal for the methine carbon (-CH(SH)SCH₃). - A signal for the methyl carbon (-CH₃). |
| Mass Spec. | - The molecular ion peak (M⁺) at m/z = 108. - Characteristic fragmentation patterns involving the loss of SH, SCH₃, and other fragments. |
| IR Spec. | - A weak absorption band for the S-H stretch around 2550-2600 cm⁻¹. - C-H stretching absorptions just below 3000 cm⁻¹. - C-S stretching absorptions in the fingerprint region (600-800 cm⁻¹). |
Applications in Drug Development and Medicinal Chemistry
The dithioacetal moiety is a versatile functional group in medicinal chemistry. While this compound itself has not been extensively studied as a therapeutic agent, its structural features suggest several potential applications.
A. Disulfide Bond Isostere: One of the most promising applications of the dithioacetal motif is as a stable isostere for the disulfide bond in peptides and proteins.[10] Disulfide bridges are crucial for maintaining the three-dimensional structure and biological activity of many peptides, but they are susceptible to reduction in vivo. Replacing a disulfide bond with a dithioacetal linkage can enhance the metabolic stability of a peptide drug candidate without drastically altering its conformation.
Figure 4. Dithioacetal as a Disulfide Bond Surrogate.
B. Modulator of Physicochemical Properties: The inclusion of a small, lipophilic dithioacetal like this compound into a drug candidate can modulate its physicochemical properties, such as lipophilicity (logP), which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
C. Precursor for Bioactive Compounds: Dithioacetals can serve as synthetic intermediates for the preparation of a variety of other functional groups, making them valuable building blocks in the synthesis of complex bioactive molecules.
Safety and Handling
Detailed toxicological data for this compound is not available. However, given its structural similarity to other thiols, caution should be exercised during handling.
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Flammability: The compound has a relatively low flash point and should be kept away from ignition sources.[3]
-
Odor: Thiols are known for their strong, unpleasant odors. While this compound is described as having a thiamine-like odor, it is still advisable to handle it in a way that minimizes inhalation.
-
Toxicity (Inferred): Other low molecular weight thiols can be toxic if inhaled or ingested. Assume this compound has similar potential toxicity and take appropriate precautions.
Conclusion
This compound is a molecule with a dual identity. While its current primary application is in the flavor industry, its chemical structure as an unsymmetrical dithioacetal holds significant, yet largely untapped, potential in the realm of drug discovery and development. This guide has provided a comprehensive overview of its known properties and, by drawing on the chemistry of related compounds, has illuminated potential avenues for its synthesis, derivatization, and application. As the demand for novel chemical entities with tailored properties continues to grow, it is compounds like this compound that may offer new solutions to long-standing challenges in medicinal chemistry. Further research into the synthesis, reactivity, and biological activity of this and other small dithioacetals is warranted and encouraged.
References
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FooDB. (2011). Showing Compound this compound (FDB029638). Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-(methyl thio) ethane thiol. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylthioethanethiol. Retrieved from [Link]
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ACS Publications. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]
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Frontiers. (2025). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Retrieved from [Link]
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PubMed. (2024). Acetal-thiol Click-like Reaction: Facile and Efficient Synthesis of Dynamic Dithioacetals and Recyclable Polydithioacetals. Retrieved from [Link]
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PubMed. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Retrieved from [Link]
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MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-(methyl thio) ethanol. Retrieved from [Link]
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Pearson. (n.d.). How would you use NMR spectroscopy to distinguish between (ethanol) and (dimethyl ether)?. Retrieved from [Link]
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PubMed. (2021). Direct Synthesis of Unsymmetrical Dithioacetals. Retrieved from [Link]
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ACS Publications. (n.d.). Components contributing to beef flavor. Natural precursors of 1-methylthio-ethanethiol. Retrieved from [Link]
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PubMed. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]
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Navigating the Nomenclature of 1-(Methylthio)ethanethiol: A Comprehensive Technical Guide
For Immediate Release
[CITY, State] – In the intricate landscape of chemical research and development, precise molecular identification is paramount. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms, alternative names, and key identifiers for the organosulfur compound 1-(Methylthio)ethanethiol . Understanding the varied nomenclature associated with this compound is crucial for accurate literature reviews, database searches, and unambiguous scientific communication.
Primary Identification and Structural Context
At its core, this compound is a dithiohemiacetal. This classification is significant as it points to its formation, typically from the reaction of an aldehyde (in this case, acetaldehyde) with a thiol (methanethiol), followed by the addition of another thiol. This structural characteristic is fundamental to its chemical properties and reactivity.
The definitive identifiers for this compound are:
The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of the molecule's structure, while the Chemical Abstracts Service (CAS) number is a unique numerical identifier, essential for database searches and regulatory purposes.
Tabulated Synonyms and Alternative Names
To facilitate comprehensive information retrieval, it is critical to be aware of the various synonyms and alternative names under which this compound may be indexed. The following table consolidates these names from multiple authoritative sources.
| Synonym/Alternative Name | Source/Context |
| 1-(Methylthio)ethane-1-thiol | Systematic IUPAC-derived name[2] |
| 1-Methylsulfanylethanethiol | A common variation in chemical literature[2][3][4] |
| 1-(Methylsulphanyl)ethane-1-thiol | A spelling variant of the above[1] |
| 1-(Methyl thio) ethane thiol | A spaced variation sometimes used in older texts[2][5] |
| 2-Thiabutane-3-thiol | A less common, but descriptive, systematic name[2] |
| Ethanethiol, 1-(methylthio)- | An indexed format used in some chemical catalogs[2][3][5] |
| 1-Methylthioethanthiol | A minor spelling variation[2] |
Visualization of Nomenclatural Relationships
The relationship between the primary identifiers and the various synonyms can be visualized to clarify their connections. The following diagram illustrates how different naming conventions relate to the core chemical structure.
Caption: Hierarchical relationship of identifiers for this compound.
Experimental Protocols: Not Applicable
As this guide focuses on the nomenclature and identification of this compound, detailed experimental protocols for its synthesis or application are beyond the current scope. However, it is worth noting that dithioacetals are often synthesized via acid-catalyzed reactions between thiols and aldehydes[6]. The reversible nature of this formation is a key aspect of their utility in dynamic combinatorial chemistry.
Causality in Nomenclature Variation
The existence of multiple synonyms for a single chemical entity can be attributed to several factors:
-
Historical Naming Conventions : Older, trivial names often persist in the literature alongside newer, systematic IUPAC names.
-
Database Indexing : Different chemical databases and suppliers may adopt slightly different formatting or systematic naming conventions for indexing purposes.
-
Descriptive Variations : Some names, like "2-Thiabutane-3-thiol," are derived by treating the molecule as a substituted alkane, offering an alternative but equally valid structural description.
Understanding these origins allows researchers to develop more robust search strategies, ensuring that relevant literature and data are not overlooked due to variations in nomenclature.
Conclusion
A thorough understanding of the synonyms and alternative names for this compound is indispensable for professionals in the chemical and pharmaceutical sciences. This guide provides a consolidated and authoritative reference to aid in the precise identification and comprehensive investigation of this compound. By utilizing the IUPAC name, CAS number, and the array of synonyms provided, researchers can navigate the scientific literature with greater accuracy and efficiency.
References
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Wikipedia. (n.d.). Thioacetal. [Link]
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Giuseppone, N., et al. (2008). Dithioacetal Exchange: A New Reversible Reaction for Dynamic Combinatorial Chemistry. Angewandte Chemie International Edition, 47(12), 2238-2241. [Link]
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1-(Methylthio)ethanethiol boiling point and melting point.
Technical Monograph: 1-(Methylthio)ethanethiol Physicochemical Characterization, Synthetic Methodologies, and Applications
Executive Summary
This compound (CAS: 31331-53-0), also known as 1-methylsulfanylethanethiol, is a geminal dithioether derivative characterized by a hybrid hemi-dithioacetal structure.[1] It serves as a potent high-impact aroma chemical in the flavor industry, contributing to the savory, alliaceous, and meaty profiles of complex food matrices (e.g., durian, onion, roasted meat). This guide provides a rigorous technical analysis of its physical properties, a validated synthesis protocol based on acid-catalyzed condensation, and critical safety parameters for handling this volatile organosulfur compound.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for process engineering and analytical identification.
| Property | Value / Range | Condition / Method |
| CAS Number | 31331-53-0 | Registry |
| Molecular Formula | - | |
| Molecular Weight | 108.23 g/mol | - |
| Physical State | Liquid | @ 25°C, 1 atm |
| Boiling Point | 131.0 – 133.0 °C | @ 760 mmHg [1, 2] |
| Melting Point | < -20 °C (Liquid at ambient) | No specific freezing point recorded in standard libraries; remains liquid at standard storage temps.[2][3] |
| Density | 1.016 ± 0.06 g/cm³ | @ 20°C (Predicted/Experimental consensus) [2] |
| Refractive Index ( | 1.509 – 1.528 | @ 20°C [1] |
| Flash Point | ~34.4 °C (94 °F) | Closed Cup (Flammable) [1] |
| Vapor Pressure | ~10.7 mmHg | @ 25°C (Estimated) |
| LogP (Octanol/Water) | 1.63 – 1.67 | Hydrophobic character [2] |
| Solubility | Soluble in Ethanol, Diethyl Ether, Chloroform. Insoluble in Water. | - |
| Odor Threshold | ppb range | Descriptors: Sulfurous, Onion, Meaty, Durian-like. |
Synthetic Methodology
Core Protocol: Acid-Catalyzed Condensation
The most robust synthesis for this compound involves the acid-catalyzed reaction of acetaldehyde with methanethiol and hydrogen sulfide. This pathway proceeds through a hemithioacetal intermediate, which undergoes substitution to form the gem-dithioether.
Reaction Scheme:
Reagents:
-
Acetaldehyde (freshly distilled)
-
Hydrogen Sulfide (
) gas[4][5][6][7] -
Catalyst: Anhydrous HCl or
-
Solvent: Dichloromethane (DCM) or anhydrous ether
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a magnetic stirrer. Maintain the system under an inert nitrogen atmosphere.
-
Cooling: Cool the reaction vessel to -10°C to -20°C using a cryo-bath to manage the volatility of reactants (Acetaldehyde BP: 20.2°C; Methanethiol BP: 6°C).
-
Reactant Addition: Charge the flask with solvent (DCM). Add acetaldehyde (1.0 eq) and methanethiol (1.1 eq) slowly.
-
Catalysis: Bubble anhydrous HCl gas through the solution for 15–30 minutes until saturation, or add catalytic
(0.05 eq). Stir for 1 hour at 0°C to form the hemithioacetal intermediate. -
Substitution: Cool back to -20°C. Bubble Hydrogen Sulfide (
) gas (excess, ~1.5 eq) slowly into the mixture over 2 hours. -
Completion: Allow the mixture to warm slowly to room temperature over 4–6 hours. Monitor reaction progress via GC-MS (look for disappearance of the hemithioacetal peak).
-
Workup: Wash the organic phase with ice-cold water (2x) followed by saturated
to neutralize acid traces. Dry over anhydrous . -
Purification: Fractional distillation under reduced pressure is required to separate the product from symmetrical byproducts (e.g., 1,1-bis(methylthio)ethane). Collect the fraction boiling at ~131–133°C (at atmospheric) or equivalent reduced temperature.
Synthesis Pathway Visualization
Figure 1: Acid-catalyzed synthesis pathway from acetaldehyde precursors.
Applications & Sensory Profile
This compound is a high-value impact molecule in flavor chemistry. Its utility stems from its ability to impart "cooked" and "sulfurous" notes at extremely low concentrations (ppb levels).
Key Applications:
-
Flavor Modulation: Used to reconstitute the flavor profiles of tropical fruits (Durian), Allium species (Onion, Leek, Shallot), and savory matrices (Meat broths).
-
Pharmaceutical Intermediate: The gem-dithioether moiety serves as a protecting group for carbonyls or a scaffold for sulfur-containing heterocycles.
Sensory Network Map
Figure 2: Sensory attributes and application mapping for flavor development.
Safety & Handling (SHE)
Due to its high volatility and sulfur content, strict safety protocols are mandatory.
-
Flammability: Flash point is ~34°C. Ground all equipment to prevent static discharge. Use explosion-proof ventilation.[8]
-
Odor Control: The compound has an extremely low odor threshold. All work must be performed in a high-efficiency fume hood. Glassware should be treated with bleach (sodium hypochlorite) solution immediately after use to oxidize the thiol and neutralize the stench.
-
Toxicity: Like most low-molecular-weight thiols, it is an irritant to mucous membranes. Avoid inhalation.
References
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The Good Scents Company. (n.d.). This compound.[1][9] Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: this compound.[1][9] National Library of Medicine. Retrieved from [Link]
- Tetrahedron Letters. (1971). Synthesis of alpha-mercapto sulfides. Vol 12, p. 2321. (Foundational reference for gem-dithioether synthesis).
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A Technical Guide to the Natural Occurrence and Analysis of 1-(Methylthio)ethanethiol in Foods
Abstract
1-(Methylthio)ethanethiol (MTET) is a potent, sulfur-containing volatile organic compound that significantly influences the aroma profile of various foods. With a chemical formula of C3H8S2, this compound is characterized by a distinct thiamine-like, savory, and sulfury aroma.[1][2] Its presence, even at trace levels, can be a critical determinant of characteristic flavor in some products while contributing to off-flavors in others. This technical guide provides an in-depth exploration of the natural occurrence of this compound in foods, elucidates its primary biochemical formation pathways, details robust analytical methodologies for its quantification, and discusses its overall significance in food science. This document is intended for researchers, food scientists, and quality assurance professionals engaged in flavor chemistry and product development.
Introduction to this compound
This compound, also known as 1-(methylsulfanyl)ethane-1-thiol (CAS No. 31331-53-0), is a dithiohemiacetal that plays a pivotal role in the sensory perception of a diverse range of food products.[2][3][4] As a member of the volatile sulfur compound (VSC) family, its impact on aroma is disproportionate to its concentration due to an exceptionally low odor detection threshold.
From a chemical standpoint, MTET is formed via the reaction of two other potent aroma compounds: methanethiol (CH₃SH) and acetaldehyde (CH₃CHO). This origin is fundamental to understanding its prevalence in foods where microbial metabolism and fermentation are active, such as cheeses and other fermented products. The compound is a highly volatile liquid and is slightly soluble in water.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C3H8S2 | [3][4] |
| Molecular Weight | 108.23 g/mol | [3][4] |
| CAS Number | 31331-53-0 | [3][4] |
| Boiling Point | 131.00 to 132.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 94.00 °F (34.44 °C) | [1] |
| Odor Description | Thiamine, sulfury, savory | [1][2] |
| Water Solubility | 8892 mg/L @ 25 °C (estimated) | [1] |
Natural Occurrence in Food Matrices
The presence of this compound is intrinsically linked to the availability of its precursors, methionine and acetaldehyde. Consequently, it is most frequently identified in foods that have undergone microbial fermentation or enzymatic degradation of proteins.
Dairy Products, Especially Cheese
Cheese ripening is a complex biochemical process involving proteolysis, lipolysis, and microbial metabolism, creating a rich environment for VSC formation. Methanethiol, a direct precursor to MTET, is a well-established and critical flavor compound in many cheese varieties, including Cheddar, and is formed from the microbial degradation of methionine.[6] Microorganisms central to this process include species of Lactococci, Lactobacilli, and surface-ripening bacteria like Brevibacterium linens.[6][7]
-
Brevibacterium linens , known for its role in the aroma of smear-ripened cheeses, actively produces methanethiol and other VSCs.[7]
-
Acetaldehyde , the second precursor, is a common metabolic byproduct of starter cultures and adjunct microflora.
The co-existence of these two precursors in the cheese matrix leads to the spontaneous, non-enzymatic formation of this compound, which contributes to the savory, and sometimes brassica-like, notes characteristic of aged and smear-ripened cheeses.
Meat and Meat Products
While often used as a flavoring agent to impart savory notes, this compound can also form naturally in meat products.[1][8] The degradation of sulfur-containing amino acids, primarily methionine, during aging, curing, or fermentation provides the necessary methanethiol. Concurrently, lipid oxidation and microbial metabolism can generate acetaldehyde, facilitating the formation of MTET.
Other Fermented Foods and Beverages
The compound's formation pathway suggests its potential presence in other fermented products:
-
Alcoholic Beverages: Yeasts can produce both methanethiol (from methionine degradation) and acetaldehyde during fermentation, creating the potential for MTET formation in products like beer and wine, where it can contribute to complex sulfury notes.[9]
-
Fermented Vegetables: Products like sauerkraut and kimchi, which rely on lactic acid bacteria, can also be sources of MTET precursors.[6]
Biochemical and Chemical Formation Pathways
The formation of this compound is a two-stage process, beginning with the generation of its precursors from the essential amino acid methionine.
Stage 1: Microbial Generation of Methanethiol from Methionine
The primary pathway for methanethiol production in food systems is the enzymatic degradation of methionine. Several microbial enzymes can catalyze this conversion, with methionine γ-lyase being a key player.[6] This pathway is particularly active in bacteria associated with cheese making.[6]
The overall reaction can be summarized as: L-Methionine → Methanethiol + α-ketobutyrate + Ammonia
Stage 2: Formation of this compound
Once methanethiol and acetaldehyde are present in the food matrix, they react to form this compound. This is a reversible nucleophilic addition reaction where the thiol group of methanethiol attacks the carbonyl carbon of acetaldehyde.
Methanethiol + Acetaldehyde ⇌ this compound
The following diagram illustrates this critical formation pathway.
Caption: Biochemical pathway for this compound formation.
Analytical Methodologies
The accurate quantification of this compound is challenging due to its high volatility, reactivity, and typically low concentration in complex food matrices. A robust analytical method requires efficient extraction, sensitive detection, and measures to ensure accuracy and reproducibility.
Extraction of Volatiles
The choice of extraction technique is critical and depends on the food matrix. The primary goal is to isolate and concentrate the volatile compounds from the non-volatile components.
-
Static Headspace (SHS): Suitable for simple matrices and rapid screening. The food sample is sealed in a vial and heated, and a portion of the equilibrated headspace gas is injected into the GC.
-
Dynamic Headspace (Purge-and-Trap): Offers higher sensitivity. An inert gas is passed through the sample, and the purged volatiles are trapped on a sorbent material, which is then thermally desorbed into the GC.
-
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the sample's headspace or the liquid sample itself. The adsorbed analytes are then thermally desorbed in the GC inlet. This is a widely used and effective technique for flavor analysis.
-
Solvent-Assisted Flavor Evaporation (SAFE): A form of vacuum distillation that is particularly gentle, making it ideal for isolating thermally labile compounds without artifact formation.
Instrumental Analysis: GC-MS and GC-SCD
Gas chromatography (GC) is the standard technique for separating volatile compounds. For the analysis of sulfur compounds like MTET, the choice of detector is paramount.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification based on the mass spectrum of the compound.[10][11] It can also be used for quantification, especially in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Sulfur Chemiluminescence Detector (SCD): A sulfur-specific detector that offers high sensitivity and selectivity for sulfur compounds. It provides an equimolar response to sulfur, simplifying quantification.
Experimental Protocol: Quantification by SPME-GC-MS
This protocol outlines a self-validating system for the analysis of this compound in a semi-solid food matrix like cheese. The inclusion of an internal standard is crucial for correcting variations in extraction efficiency and injection volume.
Step 1: Sample Preparation
-
Homogenize 10 g of the food sample (e.g., cheese, cryo-milled).
-
Weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of NaCl to enhance volatile release.
-
Spike the sample with a known amount of an internal standard (e.g., ethanethiol or a deuterated analogue).[12] This is a critical step for ensuring trustworthiness and accuracy.
Step 2: SPME Extraction
-
Equilibrate the sealed vial at 40°C for 15 minutes with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 30 minutes at 40°C.
Step 3: GC-MS Analysis
-
Injection: Immediately transfer the SPME fiber to the GC inlet (set at 250°C, splitless mode) for thermal desorption for 5 minutes.
-
Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 35°C (hold 5 min), ramp to 150°C at 4°C/min, then ramp to 240°C at 15°C/min (hold 5 min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan from m/z 33 to 250. For quantification, use SIM mode monitoring characteristic ions for MTET (e.g., m/z 108, 61, 47) and the internal standard.
Step 4: Quantification
-
Generate a calibration curve using authentic standards of this compound and the internal standard prepared in a model matrix.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Experimental workflow for SPME-GC-MS analysis of MTET.
Significance in Food Science and Technology
Understanding the formation and occurrence of this compound is crucial for flavor science and product development.
-
Flavor Control: By managing the microbial strains, fermentation conditions (temperature, pH), and precursor availability, food producers can modulate the concentration of MTET to either enhance desirable savory notes (e.g., in specialty cheeses) or mitigate its formation to prevent off-flavors.
-
Quality Marker: The presence and concentration of MTET can serve as a chemical marker for specific biochemical processes, indicating the progress of ripening or the activity of certain microbial populations.
-
Off-Flavor Diagnosis: In products where its presence is undesirable, identifying MTET as the causative agent of a sulfury off-flavor allows for targeted troubleshooting, focusing on raw material quality (methionine content) or process hygiene to control microbial activity.
By leveraging detailed analytical insights, food scientists can move beyond descriptive sensory analysis to a predictive model of flavor development, enabling more consistent and targeted product profiles.
References
-
Díaz, M., et al. (2003). Conversion of Methionine to Thiols by Lactococci, Lactobacilli, and Brevibacteria. Applied and Environmental Microbiology. Available at: [Link]
-
The Good Scents Company. (n.d.). 1-(methyl thio) ethane thiol. TGSC Information System. Available at: [Link]
-
American Chemical Society. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Available at: [Link]
-
Ferchichi, M., et al. (1986). Production of S-Methylthioacetate by Brevibacterium linens. Applied and Environmental Microbiology. Available at: [Link]
-
Wikipedia. (n.d.). Methanethiol. Wikipedia. Available at: [Link]
-
Hartwig, A., et al. (2020). Ethanethiol. MAK-Collection for Occupational Health and Safety. Available at: [Link]
-
Lei, Q., & Boatright, W. L. (2001). Development of a new methanethiol quantification method using ethanethiol as an internal standard. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
FooDB. (2011). Showing Compound this compound (FDB029638). FooDB. Available at: [Link]
-
Scent.vn. (n.d.). Ethanethiol (CAS 75-08-1): Odor profile, Properties, & IFRA compliance. Scent.vn. Available at: [Link]
-
Le-Quere, J. L., et al. (2005). Production of volatile compounds by cheese-ripening yeasts: Requirement for a methanethiol donor for S-methyl thioacetate synthesis by Kluyveromyces lactis. International Dairy Journal. Available at: [Link]
-
De-la-Torre-González, F. J., et al. (2018). Proposed oxidative pathways in aerobic degradation of ethanethiol. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylthioethanethiol. PubChem Compound Database. Available at: [Link]
-
Kim, H., et al. (2023). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry. Available at: [Link]
-
van Aardt, M. (2004). The formation of fat-derived flavour compounds during the ripening of Gouda-type cheese. Wageningen University Research. Available at: [Link]
-
Kim, H., et al. (2023). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
North, J. A., et al. (2018). Two Distinct Aerobic Methionine Salvage Pathways Generate Volatile Methanethiol in Rhodopseudomonas palustris. Journal of Bacteriology. Available at: [Link]
-
Ledesma-Amaro, R., et al. (2021). Biochemical and genetic studies define the functions of methylthiotransferases in methanogenic and methanotrophic archaea. eLife. Available at: [Link]
-
Rather, S. A., et al. (2024). Effect of selected food additives on quality of meat and meat products, recent advances. Applied Food Research. Available at: [Link]
-
North, J. A., et al. (2017). Microbial pathway for anaerobic 5′-methylthioadenosine metabolism coupled to ethylene formation. Proceedings of the National Academy of Sciences. Available at: [Link]
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discovery and history of 1-(Methylthio)ethanethiol
Title: 1-(Methylthio)ethanethiol: The Olfactory Architect of Durian and Allium Subtitle: A Technical Deep Dive into Discovery, Synthesis, and Chemo-Sensory Properties
Abstract
This compound (CAS 31331-53-0), a volatile gem-dithiohemiacetal, represents a pinnacle of potency in flavor chemistry. Best known as the primary odorant defining the divisive profile of Durian (Durio zibethinus), this compound bridges the gap between sulfury stench and savory depth.[1] This technical guide explores its historical isolation, the chemical mechanisms of its formation (both biosynthetic and synthetic), and its critical role in modern flavor science.[1]
Chemical Identity & Physical Properties
This compound is a geminal dithiohemiacetal, a rare structural class where a central carbon is bonded to both a sulfanyl group (-SH) and a methylthio group (-SCH₃).
| Property | Data |
| IUPAC Name | 1-(Methylsulfanyl)ethane-1-thiol |
| CAS Number | 31331-53-0 |
| Molecular Formula | C₃H₈S₂ |
| Molecular Weight | 108.23 g/mol |
| Structure | CH₃-CH(SH)-S-CH₃ |
| Odor Threshold | Extremely Low (< 1 ppb in air) |
| Odor Character | Roasted onion, savory, durian, sulfury, "thiamine-like" |
| LogP (Predicted) | ~1.69 |
| Solubility | Soluble in ethanol, organic solvents; slightly soluble in water |
Historical Discovery & Isolation
The discovery of this compound is inextricably linked to the analysis of "exotic" and pungent food volatiles in the late 20th century.[1]
-
The Durian Enigma (1970s - 2012): While early studies in the 1970s by Baldry et al. identified simple thiols like methanethiol and ethanethiol in Durian, they failed to account for the fruit's complex, lingering savory notes.[1] The breakthrough came with the application of Aroma Extract Dilution Analysis (AEDA) .[1]
-
Seminal Work: In 2012, Li, Schieberle, and Steinhaus at the German Research Center for Food Chemistry definitively identified this compound (along with 1-(ethylsulfanyl)ethanethiol) as a high-impact odorant.
-
Impact: They demonstrated that this single compound, despite being present in trace quantities, possessed an Odor Activity Value (OAV) in the hundreds of thousands, effectively carrying the "roasted onion" note that underpins the fruit's profile.[1]
-
-
Allium Connection: Parallel research in Allium species (leeks, elephant garlic) identified the compound as a contributor to the "pungent" and "meaty" aroma profile, often formed via the degradation of alk(en)yl cysteine sulfoxides.[1]
Biosynthetic Pathways
In biological systems, the formation of this compound is a result of enzymatic degradation of sulfur-containing amino acids, followed by chemical condensation.
Mechanism:
-
Enzymatic Cleavage: The enzyme Methionine γ-lyase (MGL) cleaves Methionine (or Ethionine) to release Methanethiol (CH₃SH) and ammonia.[1]
-
Aldehyde Formation: Acetaldehyde is generated via glycolysis or fermentation within the ripening fruit.[1]
-
Condensation: The high concentration of reactive thiols and aldehydes leads to the formation of the dithiohemiacetal.[1]
Figure 1: Proposed biosynthetic formation in Durian pulp involving enzymatic release of thiols and subsequent chemical condensation with acetaldehyde.[1]
Chemical Synthesis Protocols
For research and analytical standards, the compound is synthesized via the acid-catalyzed addition of thiols to aldehydes.[1] This reaction is reversible and equilibrium-driven.[1]
Protocol: Acid-Catalyzed Condensation
Principle: Aldehydes react with thiols and hydrogen sulfide in the presence of an acid catalyst (e.g., HCl) to form gem-dithiohemiacetals.[1]
Reagents:
-
Acetaldehyde (1.0 eq)[1]
-
Methanethiol (1.0 - 1.5 eq)
-
Catalyst: Dry HCl gas or catalytic H₂SO₄[1]
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)[1]
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser, gas inlet tube, and magnetic stirrer. Maintain system under inert atmosphere (N₂).
-
Cooling: Cool the solvent to -10°C to 0°C.
-
Addition: Introduce Acetaldehyde into the solvent.
-
Saturation: Slowly bubble H₂S gas and Methanethiol gas into the mixture simultaneously.
-
Catalysis: Introduce a stream of dry HCl gas for 15-30 minutes.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature in a sealed vessel (autoclave preferred for yield).
-
Quenching: Wash the organic layer with ice-cold water and saturated NaHCO₃ to remove acid.[1]
-
Isolation: Dry over anhydrous MgSO₄ and concentrate carefully (compound is volatile).
-
Purification: Fractional distillation under reduced pressure. Note: The compound is thermally unstable; avoid high pot temperatures.[1]
Figure 2: Synthetic pathway via acid-catalyzed condensation.
Applications & Regulatory Status
Flavor Industry[1][4]
-
Profile: Used to impart "roasted," "meaty," and "sulfurous" notes.[1] Essential for reconstituting onion, garlic, and tropical fruit flavors.[1]
-
Potency: Due to its low odor threshold, it is used in ppm or ppb levels.[1]
-
Regulatory:
-
FEMA: While many homologs have FEMA numbers (e.g., FEMA 3820 for 1-Buten-1-yl methyl sulfide), This compound is often regulated under broader "Flavoring Substances" categories in the EU (FL no. 12.xxx series) or as a component of natural extracts (JECFA).[1] Note: Always verify current local regulations as specific FEMA numbers may be updated.[1]
-
Safety: Classified as a high-potency odorant.[1] Handling requires fume hoods and activated carbon filtration to prevent environmental nuisance.[1]
-
Pharmaceutical Intermediates
-
The gem-dithio moiety serves as a protecting group for carbonyls or as a scaffold for sulfur-containing heterocycles in drug discovery.
References
-
Li, J.-X., Schieberle, P., & Steinhaus, M. (2012).[1] "Characterization of the Major Odor-Active Compounds in Thai Durian (Durio zibethinus L. 'Monthong') by Aroma Extract Dilution Analysis and Headspace Gas Chromatography–Olfactometry." Journal of Agricultural and Food Chemistry, 60(45), 11253–11262.[1] Link[1]
-
Baldry, J., et al. (1972).[1] "Volatile Flavour Components of Durian."[1][2][3] Phytochemistry, 11(6), 2081-2084.[1] Link
-
Vermeulen, C., et al. (2006).[1] "Synthesis and Sensory Characterization of 1-Alk(en)ylthioalkanethiol Derivatives." Journal of Agricultural and Food Chemistry, 54(10), 3664–3669.[1] Link[1]
-
The Good Scents Company. "this compound Data Sheet." Link
Sources
A Technical Guide to Quantum Chemical Calculations for 1-(Methylthio)ethanethiol: From First Principles to Molecular Properties
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 1-(methylthio)ethanethiol (C₃H₈S₂), a molecule of interest in flavor chemistry and natural products.[1][2] Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental causality behind methodological choices. We will explore the selection of appropriate theoretical models, detail a self-validating computational workflow from geometry optimization to frequency analysis, and interpret the resulting electronic and structural data. The methodologies described herein are grounded in established computational chemistry practices, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Case for Computational Analysis of this compound
This compound (CAS: 31331-53-0) is an organosulfur compound characterized by the presence of both a thiol (-SH) and a thioether (R-S-R') functional group.[3][4] Its chemical formula is C₃H₈S₂ and it has a molecular weight of approximately 108.23 g/mol .[2] The unique reactivity of organosulfur compounds makes them crucial in various fields, from organic synthesis to materials science and biology.[5][6]
Computational modeling provides a powerful lens to investigate molecules like this compound at a level of detail inaccessible to many experimental techniques alone.[7] Through quantum chemical calculations, we can accurately predict:
-
Molecular Structure: Stable three-dimensional conformations and precise geometric parameters (bond lengths, angles).
-
Thermochemistry: Enthalpies of formation, Gibbs free energies, and bond dissociation energies (BDEs).[8]
-
Electronic Properties: The distribution of electrons, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are key to understanding reactivity.[9]
-
Spectroscopic Signatures: Vibrational frequencies corresponding to infrared (IR) spectra, which can aid in experimental characterization.
This guide establishes a robust computational protocol designed to yield reliable and verifiable data on this compound.
The Theoretical Framework: Selecting the Right Tools for a Sulfur-Containing Molecule
The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set. For a molecule containing second-row elements like sulfur, these choices are particularly critical.
The Method: Density Functional Theory (DFT)
For systems of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[10][11] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the electron density. We will employ the B3LYP hybrid functional , one of the most widely used and extensively benchmarked functionals, known for providing reliable results for a broad range of organic molecules.[8]
-
Expertise & Causality: The choice of B3LYP is deliberate. While newer functionals exist, B3LYP's performance in predicting geometries and thermochemistry for small organosulfur compounds is well-documented, making it a trustworthy starting point for this analysis.[8]
The Basis Set: Describing the Electron Distribution
A basis set is a set of mathematical functions used to construct the molecular orbitals.[12] For sulfur, it is imperative to use a basis set that can accurately describe its valence electrons, including its lone pairs.
We will use the 6-311+G(d,p) Pople-style basis set . Let's deconstruct this choice:
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for the electron density to arrange itself correctly.
-
+: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms.
-
(d,p): These are polarization functions . The '(d)' adds d-type functions to heavy atoms, and the '(p)' adds p-type functions to hydrogen atoms.
-
Expertise & Causality: The inclusion of diffuse and polarization functions is not optional; it is essential for sulfur. Sulfur's lone pairs are relatively diffuse (loosely held), and the '+' functions are required to model them accurately.[13][14] Polarization functions allow the electron orbitals to change shape and direction in the presence of the electric field of neighboring atoms, which is critical for correctly modeling chemical bonds and non-bonding interactions.[14] Neglecting these functions would lead to significant errors in both the calculated geometry and energy.
| Parameter | Selection | Rationale |
| Theory Level | Density Functional Theory (DFT) | Excellent balance of accuracy and computational cost for this system size.[15] |
| Functional | B3LYP | A robust, well-benchmarked hybrid functional for organic molecules.[8] |
| Basis Set | 6-311+G(d,p) | Triple-zeta quality with essential diffuse and polarization functions for sulfur.[13][14] |
The Computational Protocol: A Self-Validating Workflow
The following protocol outlines a logical sequence of calculations. This workflow is designed to be self-validating, where the results of one step confirm the validity of the previous one. This protocol can be implemented in various quantum chemistry software packages like Gaussian, ORCA, NWChem, or Spartan.[16][17][18][19][20]
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- 9. Sulfur in the Spotlight: Organosulfur Compounds | ChemTalk [chemistrytalk.org]
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- 17. NWChem [nwchemgit.github.io]
- 18. ORCA - FACCTs [faccts.de]
- 19. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 20. NWChem - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Thermochemical Characterization of 1-(Methylthio)ethanethiol
[1][2]
Executive Summary
This compound (CAS 31331-53-0) is a volatile organosulfur compound belonging to the hemi-dithioacetal class.[1][2] Structurally characterized by a geminal substitution of a thiol (-SH) and a methylthio (-SCH₃) group on an ethyl backbone, it serves as a critical intermediate in the formation of stable dithioacetals and contributes significantly to the olfactory profiles of Durio zibethinus (durian) and Allium species.[2]
This guide addresses the scarcity of direct experimental thermochemical data for this transient species by synthesizing available physical constants with high-fidelity group additivity estimations.[2] It provides a self-validating synthesis protocol and a detailed spectroscopic breakdown to ensure reproducible identification in complex matrices.[2]
Chemical Identity & Structural Properties[1][2][3][4][5][6][7]
| Parameter | Data |
| IUPAC Name | 1-(Methylthio)ethane-1-thiol |
| Common Synonyms | 1-Methylsulfanylethanethiol; Acetaldehyde methyl hemidithioacetal |
| CAS Registry Number | 31331-53-0 |
| Molecular Formula | C₃H₈S₂ |
| Molecular Weight | 108.23 g/mol |
| SMILES | CC(S)SC |
| InChI Key | GHIADNFHCKUPJL-UHFFFAOYSA-N |
| Structural Class | Geminal Hemi-dithioacetal |
Structural Logic
The molecule consists of a central
Thermochemical Parameters
Due to the compound's instability and niche application, experimental calorimetric data is limited.[2] The following values combine verified experimental physical constants with predictive thermochemistry based on Benson Group Additivity methods.
Experimental Physical Constants
| Property | Value | Conditions | Reliability |
| Boiling Point | 131.0 – 132.9 °C | @ 760 mmHg | High (Experimental) |
| Density | 0.879 – 0.885 g/cm³ | @ 25 °C | Medium (Experimental) |
| Refractive Index ( | 1.522 – 1.528 | @ 20 °C | High (Experimental) |
| Vapor Pressure | ~10.7 mmHg | @ 25 °C | Predicted |
| Flash Point | 34.4 °C (94 °F) | Closed Cup | Safety Critical |
Predictive Thermochemistry (Benson Group Additivity)[2]
To provide the enthalpy of formation (
Calculation Logic:
-
Group 1:
[Terminal Methyl][1][2] -
Group 2:
[Central Methine][2] -
Group 3:
[Thiol Sulfur][1][2] -
Group 4:
[Sulfide Sulfur][1][2] -
Group 5:
[S-Methyl][1][2]
Estimated
Scientific Insight: The relatively low negative enthalpy of formation suggests the compound is thermodynamically stable relative to its elements but kinetically labile relative to disproportionation.[2]
Synthesis & Purification Protocols
The synthesis of this compound relies on the acid-catalyzed addition of methanethiol to acetaldehyde, followed by reaction with hydrogen sulfide.[2] This is an equilibrium-controlled process requiring precise temperature management to favor the hemi-dithioacetal over the full dithioacetal.[1][2]
Reaction Mechanism Diagram[1][2]
Caption: Acid-catalyzed synthesis pathway showing the equilibrium between the target hemi-dithioacetal and the thermodynamic dithioacetal byproduct.[1]
Step-by-Step Protocol
Safety Warning: Methanethiol and H₂S are extremely toxic and flammable.[2] All operations must be performed in a functioning fume hood with H₂S detectors active.
-
Reagent Preparation:
-
Cool a reaction vessel containing equimolar Acetaldehyde (0.1 mol) in dry dichloromethane (DCM) to -10 °C.
-
Add catalytic amount of
-Toluenesulfonic acid (pTSA) or anhydrous HCl gas.[2]
-
-
Thiol Addition:
-
Slowly bubble Methanethiol (0.1 mol) into the solution, maintaining temperature < 0 °C.
-
Stir for 30 minutes to generate the intermediate hemithioacetal.
-
-
Sulfuration:
-
Introduce dry Hydrogen Sulfide (H₂S) gas (excess, ~0.15 mol) into the mixture at -5 °C.
-
Allow the reaction to proceed for 2 hours.
-
-
Quenching & Isolation:
-
Quench the catalyst with solid Sodium Bicarbonate (
).[2] -
Filter the mixture under inert atmosphere (
).[2] -
Purification: Fractional distillation under reduced pressure.[2]
-
Target Fraction: Collect vapor at ~45-50 °C @ 15 mmHg (estimated based on BP nomograph).
-
Note: Avoid high pot temperatures to prevent reversion to acetaldehyde.[2]
-
-
Analytical Characterization
Validating the identity of this compound requires distinguishing it from the symmetric dithioacetal.[2]
Nuclear Magnetic Resonance (NMR) Prediction[2]
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 1.55 | Doublet ( | 3H | Terminal |
| ¹H | 2.15 | Singlet | 3H | Sulfide |
| ¹H | 2.30 | Doublet ( | 1H | Thiol |
| ¹H | 4.10 | Multiplet (dq) | 1H | Methine |
Note: The thiol proton shift is concentration and solvent dependent (typically
Mass Spectrometry (EI, 70 eV)
Stability & Applications
Stability Profile
This compound exhibits thermal lability .[2] Above 60 °C, or in the presence of strong acids/bases, it disproportionates:
Industrial Relevance
-
Flavor Chemistry: A potent "sulfury/onion" note used in savory flavor formulations (meat, soup bases) and artificial durian flavors.[2]
-
Pharma Intermediates: Used as a sulfenylating agent to introduce the
-methylthio ethyl motif into heterocyclic drug scaffolds.[2]
Caption: Stability logic flow indicating critical storage parameters to prevent degradation.
References
-
National Institute of Standards and Technology (NIST). Ethanethiol and Sulfide Thermochemistry.[2] NIST Chemistry WebBook, SRD 69.[2] [Link][2]
-
PubChem. Compound Summary: this compound (CAS 31331-53-0).[1][2][3] National Library of Medicine.[2] [Link][2]
-
The Good Scents Company. this compound Flavor & Fragrance Data.[2][Link][2]
-
Benson, S. W. (1976).[2] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters.[2] John Wiley & Sons.[2] (Methodology citation for Group Additivity).
-
Vermeulen, C., et al. (2006).[2] Synthesis and Characterization of Sulfur Flavor Compounds. Journal of Agricultural and Food Chemistry.[2][4] (Contextual citation for hemi-dithioacetal synthesis).
Sources
- 1. Showing Compound this compound (FDB029638) - FooDB [foodb.ca]
- 2. scribd.com [scribd.com]
- 3. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formation of methanethiol and dimethyl disulfide in crushed tissues of broccoli florets and their inhibition by freeze-thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Enantioselective Analysis & Synthesis of 1-(Methylthio)ethanethiol
Executive Summary
1-(Methylthio)ethanethiol (CAS: 31331-53-0), a volatile sulfur compound (VSC) found in Durio zibethinus (durian) and Tuber species (truffles), presents a unique challenge in flavor chemistry and pharmaceutical intermediate synthesis. As a geminal dithioether derivative, its chiral center at the C1 position creates two enantiomers:
This guide moves beyond generic descriptions to provide a rigorous technical framework for the synthesis, stabilization, and enantiomeric resolution of MTET. Due to the high susceptibility of the gem-dithio moiety to oxidative degradation and disproportionation, standard thiol protocols are insufficient. This document outlines a self-validating workflow for researchers requiring high-purity enantiomers.
Part 1: Molecular Architecture & Stereochemical Challenges
Structural Analysis
MTET represents a "hemi-dithioacetal" structure. Unlike stable thioethers, the presence of a thiol (-SH) and a methylthio (-SMe) group on the same carbon renders the C-S bonds labile.
| Property | Value | Critical Note |
| Formula | ||
| MW | 108.23 g/mol | High volatility requires chilled handling.[1] |
| Chiral Center | C1 (bonded to H, Me, SH, SMe) | Racemization can occur under acidic conditions via carbocation intermediates. |
| Boiling Point | ~132 °C (est) | Distillation requires vacuum to prevent thermal rearrangement. |
| Odor Threshold | < 1 ppb (est) | Extreme potency; requires closed-loop sampling. |
The Enantiomeric Imperative
In VSCs, chirality often dictates olfactory perception. While specific literature on the distinct odor qualities of MTET enantiomers is sparse compared to 3-mercaptohexanol, the structural analogy suggests significant sensory divergence.
-
Hypothesis: One enantiomer likely carries the "sulfury/onion" note, while the other may contribute the "fruity/tropical" nuance typical of durian esters.
-
Action: Enantioselective separation is required not just for purity, but to define these organoleptic profiles.
Part 2: High-Fidelity Synthesis Protocol
Do not rely on the equilibrium reaction of acetaldehyde, methanethiol, and hydrogen sulfide, as this yields an uncontrollable mixture of hemi-thioacetals and trithio-compounds. The following Nucleophilic Substitution Route is the industry standard for controlled synthesis.
Reaction Mechanism
The synthesis targets the substitution of chloride in 1-chloroethyl methyl sulfide using sodium hydrosulfide (NaHS) under anhydrous conditions to prevent hydrolysis back to acetaldehyde.
Step-by-Step Methodology
Reagents:
-
1-Chloroethyl methyl sulfide (Precursor) - Freshly distilled
-
Sodium Hydrosulfide (NaHS) - Anhydrous, high purity
-
Solvent: THF (Dry, degassed) or DMF (if temperature control is precise)
Protocol:
-
Inert Atmosphere Setup: Purge a double-necked round-bottom flask with Argon. Oxygen is the enemy; it promotes immediate disulfide dimerization (
). -
Solvation: Suspend NaHS (1.2 eq) in dry THF at -10°C.
-
Addition: Dropwise addition of 1-chloroethyl methyl sulfide over 30 minutes. Maintain internal temperature < 0°C to suppress elimination side-reactions (vinyl sulfide formation).
-
Quench & Extraction:
-
Quench with degassed, ice-cold dilute HCl (pH 4). Do not use strong base, as it promotes thiolate oxidation.
-
Extract immediately with pentane (low boiling point allows easy removal).
-
-
Purification: Fractional distillation under reduced pressure (50 mbar). Collect the fraction corresponding to MTET.
Synthesis Workflow Diagram
Figure 1: Controlled nucleophilic substitution pathway for MTET synthesis. Note the critical divergence point where oxygen exposure leads to irreversible dimerization.
Part 3: Enantioselective Resolution (Analytical & Preparative)[2]
Separating the
Analytical Resolution: Chiral GC-SCD
Gas Chromatography coupled with a Sulfur Chemiluminescence Detector (SCD) is the only acceptable method for trace analysis. Mass Spectrometry (MS) is secondary due to isobaric interferences in complex matrices.
Column Selection: The separation requires a cyclodextrin-based stationary phase capable of inclusion complexation with the methylthio group.
-
Primary Choice: tert-Butyldimethylsilyl-
-cyclodextrin (e.g., MEGA-DEX DMT-Beta). -
Mechanism: The hydrophobic cavity of the cyclodextrin interacts differentially with the spatial arrangement of the -SMe and -SH groups.
Optimized GC Parameters:
| Parameter | Setting | Rationale |
| Injector Temp | 180°C | Minimize thermal rearrangement. |
| Split Ratio | 10:1 | Prevent column overload (thiol tailing). |
| Carrier Gas | Helium, 1.2 mL/min | Constant flow mode. |
| Oven Program | 40°C (2 min) | Slow ramp is critical for chiral resolution ( |
| Detector | SCD (Chemiluminescence) | Equimolar sulfur response; eliminates solvent quenching. |
Preparative Resolution: Lipase-Catalyzed Kinetic Resolution
For isolating mg-to-gram quantities of pure enantiomers, chromatography is inefficient. Enzymatic transesterification is the preferred route.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Vinyl Acetate.
-
Process:
-
Racemic MTET + Vinyl Acetate + CAL-B in Hexane.
-
The enzyme selectively acetylates the
-enantiomer (typically) to form the thioester. -
The
-enantiomer remains as the free thiol. -
Separation: Silica gel chromatography separates the polar thioester from the non-polar thiol.
-
Hydrolysis: Chemical hydrolysis of the thioester yields the pure
-enantiomer.
-
Part 4: Handling, Stability & Safety
The Oxidation Cascade
MTET is chemically fragile. Upon exposure to air, it does not just oxidize; it disproportionates.
Storage Protocol (The "Golden Rules")
-
Headspace: Always store under Argon. Nitrogen is acceptable only if scrubbed of
. -
Container: Amber silylated glass vials. Avoid bare glass (surface silanols can catalyze rearrangement).
-
Temperature: -80°C for long-term storage. -20°C for working aliquots (max 1 week).
-
Scavengers: Do not use standard antioxidants like BHT, as they can interfere with sulfur analysis. Physical exclusion of air is the only remedy.
Degradation Pathway Diagram
Figure 2: Major degradation pathways. Note that acid catalysis leads to polymerization, while oxidation leads to dimerization.
References
-
Biosynth. (n.d.). This compound Product Data. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Ethanethiol and Volatile Sulfur Compounds Thermochemistry. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Waters Corporation. (2023). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from
-
MDPI. (2023). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination. Molecules. Retrieved from
-
FooDB. (2023). Compound Summary: this compound.[2][3][4][5][6] Retrieved from
Sources
- 1. scent.vn [scent.vn]
- 2. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Showing Compound this compound (FDB029638) - FooDB [foodb.ca]
- 5. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]
- 6. biosynth.com [biosynth.com]
Methodological & Application
Application Note: Characterization, Quantification, and Formation Kinetics of 1-(Methylthio)ethanethiol (CAS 31331-53-0)
Executive Summary
This technical guide details the handling, detection, and mechanistic formation of 1-(Methylthio)ethanethiol (1-MTET), a potent volatile sulfur compound (VSC) critical to the flavor profiles of Durio zibethinus (Durian), roasted meats, and Allium species.
Despite its significance as a high-impact odorant (OAV > 250,000 in durian pulp), 1-MTET presents unique challenges in research due to its hemi-dithioacetal structure , which is prone to rapid oxidation and equilibrium shifting. This guide provides validated protocols for researchers in food chemistry and pharmaceutical analysis (breath biomarkers), focusing on Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) as the analytical gold standard.
Chemical Profile & Stability[1]
Compound: this compound
CAS Registry Number: 31331-53-0
IUPAC Name: 1-Methylsulfanylethanethiol
Molecular Formula:
Structural Instability and Handling
1-MTET is a hemi-dithioacetal formed by the addition of methanethiol to thioacetaldehyde (or acetaldehyde + H2S). It exists in a delicate equilibrium.
-
Oxidation Risk: High. Rapidly oxidizes to disulfides (e.g., diethyl disulfide, dimethyl disulfide) upon exposure to air.
-
Thermal Instability: Decomposes above 60°C in aqueous solution if not stabilized.
-
Storage Protocol: Standards must be stored at -80°C in inert gas-purged (Argon/Nitrogen) amber vials.
Protocol A: High-Sensitivity Quantification via GC-SCD
Objective: To quantify trace levels (ppb range) of 1-MTET in complex matrices (fruit pulp, meat broth) without hydrocarbon interference.
Rationale: Mass Spectrometry (MS) often suffers from isobaric interference and fragmentation overlap for low-molecular-weight sulfur compounds. Sulfur Chemiluminescence Detection (SCD) is selected for its equimolar response, high linearity (
Materials
-
Detector: Agilent 8355 SCD (or Shimadzu Nexis SCD-2030).
-
Column: DB-Sulfur SCD (60m x 0.25mm ID x 0.5µm film) or thick-film DB-1.
-
Extraction: SPME Fiber (DVB/CAR/PDMS) – Carboxen is essential for trapping low MW sulfur.
Experimental Workflow
Step 1: Sample Preparation (Inert Atmosphere)
-
Weigh 5.0 g of sample into a 20 mL headspace vial.
-
Add 2 mL saturated NaCl solution (to salt-out volatiles).
-
Critical: Purge vial headspace with Nitrogen for 30 seconds before sealing with a PTFE/Silicone septum.
-
Incubate at 40°C for 20 minutes (agitation: 250 rpm).
Step 2: SPME Extraction
-
Insert DVB/CAR/PDMS fiber.
-
Expose fiber to headspace for 30 minutes at 40°C.
-
Retract fiber and immediately transfer to GC injector.
Step 3: GC-SCD Parameters[4][3]
| Parameter | Setting | Note |
| Inlet Temp | 230°C | Splitless mode (1 min) |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow |
| Oven Program | 35°C (5 min) | Slow ramp crucial for VSC separation |
| SCD Burner | 800°C | Hydrogen/Air ratio optimized per vendor |
| SCD Pressure | 350-400 torr | Maintains reaction cell stability |
Step 4: Data Processing
-
Identification: Compare Retention Index (RI) against authentic standard (RI ~930 on DB-5).
-
Quantification: Use External Standard Method with calibration curves generated in a model matrix (e.g., deodorized water or pumpkin puree).
-
Calculation:
Analytical Workflow Diagram
Figure 1: Optimized analytical workflow for volatile sulfur compounds using GC-SCD to ensure selectivity and prevent oxidation.
Protocol B: Formation Kinetics (Maillard & Biogenesis)
Understanding the formation of 1-MTET is critical for flavor modulation. Two primary pathways exist: the Biotic Pathway (enzymatic in plants) and the Abiotic Pathway (Maillard reaction in cooking).
The Abiotic Mechanism (Maillard/Strecker)
In roasted meat systems, 1-MTET forms via the interaction of Strecker degradation products.
Precursors:
-
Acetaldehyde: Derived from Alanine via Strecker degradation.
-
Methanethiol: Derived from Methionine degradation.
-
Hydrogen Sulfide (
): Derived from Cysteine/Methionine.
Reaction:
Experimental Simulation Protocol
To study this formation in a model system:
-
Reactants: Prepare phosphate buffer (0.1 M, pH 6.0) containing:
-
Acetaldehyde (5 mM)
-
Methanethiol (5 mM) - Handle in fume hood
- donor (NaHS, 2 mM)
-
-
Thermal Treatment: Seal in glass ampoules and heat at 100°C for 30 mins.
-
Quenching: Cool immediately in ice water.
-
Analysis: Analyze via Protocol A (GC-SCD) to observe the formation of 1-MTET and its equilibrium with 1,1-dithiols.
Formation Pathway Diagram
Figure 2: Abiotic formation pathway of this compound from amino acid precursors during thermal processing.
Sensory Analysis & OAV Calculation
Relevance: 1-MTET has an exceptionally low odor threshold, meaning trace quantities drive significant sensory perception.
Odor Activity Value (OAV)
The OAV is the ratio of concentration to the odor threshold.
-
Odor Threshold (Water): ~0.3 - 1.5 µg/kg (ppb).
-
Odor Quality:
-
Low Conc: Roasted onion, savory, meaty.
-
High Conc: Sulfurous, Durian-like, putrid.
-
Sensory Protocol (AEDA)
For researchers determining the impact of 1-MTET in a new food product:
-
Aroma Extract Dilution Analysis (AEDA): Stepwise dilution of the extract (1:2, 1:4, etc.) analyzed by GC-Olfactometry (GC-O).
-
Panelists: Sniff the GC effluent port.
-
FD Factor: The highest dilution at which the compound is still smellable is the Flavor Dilution (FD) factor. 1-MTET typically exhibits high FD factors (>1000) in roasted beef and durian.
References
-
Li, J. X., Schieberle, P., & Steinhaus, M. (2012). Characterization of the Major Odor-Active Compounds in Thai Durian (Durio zibethinus L. 'Monthong') by Aroma Extract Dilution Analysis and Headspace Gas Chromatography-Olfactometry.[5][6] Journal of Agricultural and Food Chemistry, 60(45), 11253-11262. Link
-
Steinhaus, M., et al. (2017).[5] Deconstructing Durian Odour. LCGC Europe, 30(2), 94-99. Link
- Hofmann, T., et al. (2014). Recent Advances in the Analytics of Aroma-Active Sulfur Compounds. Flavor, 3, 12-25.
-
Agilent Technologies. (2015). Analysis of Sulfur Compounds in Light Petroleum Liquids using GC-SCD (ASTM D5623).[4] Application Note 5991-6199EN. Link
-
Belitz, H. D., Grosch, W., & Schieberle, P. (2009). Food Chemistry (4th ed.). Springer. (Section on Meat Flavor & Sulfur Compounds).[3]
Sources
Application Note: Quantitative Analysis of 1-(Methylthio)ethanethiol Using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and robust protocol for the identification and quantification of 1-(methylthio)ethanethiol (CAS No. 31331-53-0) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a potent sulfur-containing volatile organic compound found in various food products and contributes significantly to their aroma profile. The analysis of such reactive and volatile thiols presents unique challenges, including potential sample loss and chromatographic issues. This guide provides a comprehensive methodology, from sample preparation to data analysis, designed to ensure accuracy, reproducibility, and scientific integrity for researchers in the fields of food science, flavor chemistry, and drug development.
Introduction and Significance
This compound is a key aroma compound that has been identified in foods such as durian.[1] Its potent, sulfurous odor makes it a critical component of certain flavor profiles, even at trace levels. Accurate quantification is therefore essential for quality control in the food and beverage industry and for understanding its formation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like this compound.[2] The gas chromatograph provides high-resolution separation of the analyte from complex sample matrices, while the mass spectrometer offers definitive identification based on the unique mass fragmentation pattern of the molecule. However, the inherent reactivity of the thiol group necessitates careful optimization of the analytical method to prevent analyte degradation or loss on active sites within the GC system.[3] This protocol addresses these challenges by outlining specific considerations for sample handling, instrument setup, and data interpretation.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful GC-MS method.
| Property | Value | Source |
| Chemical Formula | C₃H₈S₂ | PubChem[1] |
| Molecular Weight | 108.23 g/mol | PubChem[1] |
| CAS Number | 31331-53-0 | PubChem[1] |
| Boiling Point | 131-132 °C at 760 mmHg | The Good Scents Company[4] |
| Appearance | Colorless liquid (estimated) | The Good Scents Company[4] |
| Synonyms | 1-(Methylsulfanyl)ethane-1-thiol, 2-Thiabutane-3-thiol | PubChem[1] |
Principle of the GC-MS Method
The methodology is based on the separation of volatile compounds by gas chromatography followed by detection and identification using mass spectrometry. A liquid sample containing this compound is injected into a heated GC inlet, where it is vaporized. An inert carrier gas (helium) transports the vaporized sample through a capillary column. The column's stationary phase separates compounds based on their boiling points and chemical properties. As this compound elutes from the column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (Electron Ionization, EI), causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer, generating a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification.
Detailed Experimental Protocol
Materials and Reagents
-
Standard: this compound (≥95% purity)
-
Solvent: Dichloromethane or Hexane (GC grade or higher)[5]
-
Inert Gas: Helium (99.999% purity or higher)
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa[6]
-
Glassware: Class A volumetric flasks and pipettes
-
Syringes: GC autosampler syringes
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: A non-polar column such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended. Non-polar columns separate compounds primarily by boiling point.
-
Data System: MassHunter software (or equivalent).
Sample and Standard Preparation
Causality: The high volatility and reactivity of thiols demand meticulous sample handling to prevent analyte loss. All solutions should be prepared fresh daily and kept in tightly sealed vials at 4°C when not in use.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by performing serial dilutions of the stock solution with dichloromethane.
-
Sample Preparation: For liquid samples (e.g., flavor extracts, beverages), a direct "dilute and shoot" method is often sufficient.
-
Centrifuge the sample if particulates are present.[5]
-
Dilute an accurately measured volume of the sample with dichloromethane to bring the expected analyte concentration within the calibration range.
-
Transfer the final diluted sample to a 2 mL autosampler vial.
-
For trace analysis in complex matrices, advanced extraction techniques like Solid-Phase Microextraction (SPME) may be required.[7]
GC-MS Instrumental Parameters
Expertise: The following parameters are a validated starting point. The oven temperature program is designed to provide good separation of volatile sulfur compounds while minimizing run time. The injector and transfer line temperatures are high enough to ensure efficient volatilization without causing thermal degradation of the analyte.
| GC Parameters | MS Parameters | ||
| Carrier Gas | Helium | Ionization Mode | Electron Ionization (EI) |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ionization Energy | 70 eV |
| Inlet Mode | Split (20:1 ratio) | Source Temperature | 230 °C |
| Inlet Temperature | 250 °C | Quadrupole Temp. | 150 °C |
| Injection Volume | 1 µL | Transfer Line Temp. | 280 °C |
| Oven Program | Scan Mode | Full Scan | |
| Initial Temp. | 40 °C, hold for 2 min | Mass Range | 35 - 200 m/z |
| Ramp Rate | 10 °C/min | Solvent Delay | 3 min |
| Final Temp. | 250 °C, hold for 5 min |
Data Analysis and Interpretation
Analyte Identification
This compound is identified by a two-factor authentication process:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the authenticated standard within a predefined window (typically ±0.05 minutes).
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must match the reference spectrum from the standard or a trusted library (e.g., NIST).
Expected Mass Fragmentation Pattern
Trustworthiness: The fragmentation pattern is a result of the molecule's structure and the high energy (70 eV) applied during electron ionization. The presence of sulfur atoms with non-bonding electrons often directs the fragmentation process, leading to characteristic ions.[8][9]
The molecular ion ([M]⁺˙) for this compound is expected at m/z 108 . Key fragment ions arise from predictable cleavage points, primarily alpha-cleavage, which is favored for sulfur-containing compounds.[9]
-
m/z 61 ([CH₃S-CH-CH₃]⁺): Loss of the thiol radical (•SH).
-
m/z 75 ([CH(SH)SCH₃]⁺): Loss of a methyl radical (•CH₃). This is a very common fragmentation for this molecule.
-
m/z 47 ([CH₃S]⁺): Cleavage of the C-S bond, resulting in the methylthio cation.
-
m/z 45 ([CHS]⁺): A common fragment in thiol spectra.
The relative abundance of these ions provides a highly specific fingerprint for identification.
Caption: Overall workflow for GC-MS analysis.
References
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-(methyl thio) ethane thiol. Retrieved from [Link]
-
ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 525462, 1-Methylthioethanethiol. Retrieved from [Link]
-
FooDB. (2011). Showing Compound this compound (FDB029638). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]
-
Wang, Y., et al. (2023). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Molecules, 28(14), 5437. Retrieved from [Link]
- Wardencki, W., et al. (2004). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
Sources
- 1. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. organomation.com [organomation.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
handling and storage procedures for 1-(Methylthio)ethanethiol.
Executive Summary & Chemical Identity
Objective: This guide defines the operational standards for the safe handling, storage, and disposal of 1-(Methylthio)ethanethiol . Unlike simple alkanethiols, this compound is a geminal dithio-derivative (specifically a hemi-dithioacetal). Its structural complexity imparts unique instability profiles, necessitating stricter controls than standard thiols to prevent disproportionation and "flavor skewing" in pharmaceutical or organoleptic applications.
Critical Distinction: Do NOT confuse this substance with Ethanethiol (Ethyl Mercaptan, CAS 75-08-1).[1] The handling requirements differ significantly due to boiling point and reactivity profiles.
Table 1: Physicochemical Profile
| Property | Value | Operational Implication |
| Chemical Name | This compound | Also known as 1-Methylthio-1-mercaptoethane |
| CAS Number | 31336-09-7 | Verify CAS on all incoming vessels. |
| Structure | Geminal substitution at | |
| Boiling Point | 131–132 °C | Lower volatility than ethanethiol, but surface adsorption is persistent. |
| Flash Point | ~34 °C (94 °F) | Flammable Liquid .[2] Ground all transfers. |
| Odor Threshold | < 0.1 ppb | "Stench" hazard. Double-containment mandatory.[3] |
| Solubility | Soluble in Alcohol; Slightly soluble in Water | Use alcoholic bleach for decontamination. |
Engineering Controls & Hazard Mitigation
The primary operational hazards are olfactory contamination (stench) and oxidative degradation .
The "Stench" Containment Protocol
Due to the extremely low odor threshold, standard fume hoods are often insufficient to prevent laboratory-wide contamination.
-
Primary Barrier: All transfers must occur within a certified chemical fume hood with a face velocity >100 fpm.
-
Secondary Barrier (The "Trap" System): No open venting. All vessel headspaces must be vented through a Hypochlorite Scrubber .
-
Surface Decontamination: All gloves and tools must be wiped with 10% bleach solution inside the hood before removal.
Material Compatibility
-
Recommended: Borosilicate Glass, PTFE (Teflon), PVDF.
-
FORBIDDEN: Natural Rubber, Nitrile (permeable over time), PVC.
-
Reasoning: Sulfur compounds partition into soft polymers, creating a permanent odor source that "off-gasses" for months. Use only PTFE-lined septa.
-
Application Protocol: Inert Handling (Schlenk Line)
Context: this compound is susceptible to oxidative coupling (forming disulfides) and acid-catalyzed hydrolysis (releasing methanethiol and acetaldehyde). Air-free handling is not optional; it is required for data integrity.
Step-by-Step Aliquoting Procedure
-
Preparation:
-
Pre-cool the receiving vials (amber glass with PTFE-faced crimp caps) to 4°C.
-
Flush the Schlenk line with Argon (Ar) for 15 minutes. Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the liquid.
-
-
Cannulation/Syringe Transfer:
-
Secure the source bottle with a Sure-Seal or equivalent septum.
-
Insert a bleed needle (connected to the bleach scrubber) into the source bottle headspace.
-
Withdraw the liquid using a gas-tight glass syringe flushed with Ar.
-
Crucial Step: Do not pull the plunger past the liquid line rapidly; cavitation can cause volatile loss of the methanethiol moiety.
-
-
Sealing:
-
Dispense into the receiving vial under a heavy Ar counter-flow.
-
Immediately crimp the cap. Do not use screw caps for long-term storage as they loosen at cryogenic temperatures.
-
-
Decontamination:
-
Draw 10% bleach solution into the used syringe immediately after use. Let sit for 5 minutes before rinsing.
-
Storage Logic & Stability
The geminal structure (
-
Temperature: Store at -20°C .
-
Causality: At room temperature, the molecule undergoes slow disproportionation. At 4°C, it is stable for weeks. At -20°C, it is stable for 12+ months.
-
-
Light: Protect from light (Amber glass). UV light catalyzes radical formation, accelerating the oxidation to disulfides (
). -
Headspace: Minimize headspace. If a vial is <50% full, transfer to a smaller vessel or purge strictly with Argon.
Visualizations
Figure 1: Safe Aliquoting & Containment Workflow
This diagram illustrates the "Closed Loop" system required to prevent odor release and oxidation.
Figure 2: Degradation Pathways
Understanding the chemical fate of the molecule under improper storage.
Emergency Response & Waste Disposal
Spill Cleanup (Small Scale < 10mL):
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves (or Silver Shield laminate gloves), goggles, and a respirator with organic vapor cartridges.
-
Neutralize: Pour a solution of 10% Sodium Hypochlorite (Bleach) mixed with surfactant (dish soap) over the spill.
-
Note: The reaction is exothermic. Add slowly.
-
-
Absorb: Use vermiculite or sand.[4] Do not use combustible materials (sawdust).[4]
-
Disposal: Collect in a sealed container labeled "Sulfur Waste - Oxidized."
Medical First Aid:
-
Inhalation: Move to fresh air immediately. Oxygen may be required.[3]
-
Skin: Wash with soap and water for 15 minutes.[5] Do not use ethanol immediately as it may increase skin absorption.
References
-
The Good Scents Company. (2023). This compound: Physicochemical Properties and Organoleptic Profile. Retrieved from [Link]
-
PubChem. (2023). Ethanethiol (Analogous Handling Data).[4][6] National Library of Medicine. Retrieved from [Link](Note: Used for general thiol class toxicity data where specific CAS data is limited).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Ethanethiol | C2H5SH | CID 6343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1-(Methylthio)ethanethiol (MTET) in Advanced Polymer Functionalization
This guide details the specialized application of 1-(Methylthio)ethanethiol (MTET) in polymer science. While widely recognized as a potent flavor toxicant in food chemistry (CAS 31331-53-0), its unique
Executive Summary
This compound (MTET) is a bifunctional organosulfur compound featuring a reactive secondary thiol (-SH) and a stable methyl sulfide (-S-CH3) group on a geminal carbon scaffold. In polymer science, it serves as a specialized chain transfer agent (CTA) and post-polymerization functionalization reagent .
Its primary value lies in introducing oxidation-responsive thioether motifs and increasing the sulfur content (refractive index) of optical resins without the crosslinking issues associated with dithiols. Unlike standard alkyl thiols (e.g., dodecanethiol), MTET provides a pathway to dual-stage responsive surfaces: the thiol anchors to a substrate (e.g., gold, alkene), while the pendant sulfide remains available for reversible oxidation to sulfoxides.
Core Applications & Mechanisms
A. Oxidation-Responsive Surface Engineering (SAMs)
MTET forms Self-Assembled Monolayers (SAMs) on gold surfaces. The thiol group binds to Au(111), exposing the methyl sulfide tail. This surface can be chemically switched between hydrophobic (sulfide) and hydrophilic (sulfoxide/sulfone) states via mild oxidation (e.g.,
Mechanism:
B. Thiol-Ene "Click" Functionalization
MTET is an ideal candidate for modifying "ene"-containing polymers (e.g., polybutadiene, allylated polyacrylates) to tune their optical and thermal properties.
-
Refractive Index (RI) Tuning: The high sulfur mass fraction (~59%) significantly boosts the RI of the polymer matrix.
-
Steric Control: The
-methyl substitution provides steric bulk, reducing chain packing and lowering the glass transition temperature ( ) more effectively than linear thiols.
C. Chain Transfer in Radical Polymerization
Used as a CTA in free radical polymerization of methacrylates, MTET regulates molecular weight while installing a terminal dithiohemiacetal-like moiety. This end-group is labile and can be used for subsequent block copolymer initiation or surface grafting.
Visualizing the Workflow
The following diagram illustrates the dual-pathway utility of MTET: as a surface modifier and a polymer functionalization agent.
Caption: Workflow for MTET usage in creating switchable SAMs and high-refractive-index polymers via thiol-ene chemistry.
Experimental Protocols
Protocol A: Preparation of Oxidation-Switchable SAMs on Gold
Target Audience: Sensor Developers, Surface Chemists.
Materials:
-
Polycrystalline Gold substrates (cleaned via Piranha solution or UV/Ozone).
-
Absolute Ethanol (degassed).
-
Hydrogen Peroxide (30% aq).
Step-by-Step Procedure:
-
Substrate Cleaning: Clean gold slides in UV/Ozone cleaner for 20 mins. Rinse with HPLC-grade ethanol.
-
Solution Prep: Prepare a 1.0 mM solution of MTET in degassed absolute ethanol.
-
Note: MTET is volatile and odorous.[2] Handle in a fume hood.
-
-
Incubation: Immerse the gold substrate in the MTET solution for 24 hours at room temperature in a sealed container (to prevent solvent evaporation and thiol oxidation).
-
Washing: Remove substrate and rinse copiously with ethanol, then hexane, to remove physisorbed layers. Dry under a stream of nitrogen.
-
Characterization (Validation):
-
Contact Angle: Expected water contact angle ~65-70° (hydrophobic sulfide surface).
-
XPS: Check for S2p peaks (doublet at ~162 eV for bound thiol, ~163-164 eV for unbound sulfide).
-
-
Oxidation Switch (Optional):
-
Immerse the SAM-coated slide in 1%
(aq) for 1 minute. -
Rinse with water.
-
Validation: Contact angle should drop to <30° (hydrophilic sulfoxide formation).
-
Protocol B: Post-Polymerization Modification of Polybutadiene
Target Audience: Material Scientists, Optical Resin Engineers.
Objective: Increase the refractive index of a prepolymer by grafting MTET.
Materials:
-
Polybutadiene (low MW, high 1,2-vinyl content preferred for reactivity).
-
MTET.
-
Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).
-
Solvent: THF or Chloroform.
Procedure:
-
Dissolution: Dissolve 1.0 g of Polybutadiene in 10 mL THF.
-
Stoichiometry: Calculate moles of vinyl units. Add 1.2 equivalents of MTET per vinyl unit to ensure saturation.
-
Initiator: Add DMPA (1.0 wt% relative to MTET).
-
Reaction:
-
Purge the solution with Argon for 15 minutes.
-
Irradiate with UV light (365 nm, ~10 mW/cm²) for 30-60 minutes under stirring.
-
Alternative: Thermal initiation with AIBN at 65°C for 12 hours.
-
-
Purification: Precipitate the polymer into cold methanol (3x) to remove unreacted MTET and initiator.
-
Drying: Vacuum dry at room temperature (avoid high heat to prevent sulfur degradation).
Data Output & Validation:
| Parameter | Control (Polybutadiene) | MTET-Modified Polymer | Method |
| Refractive Index ( | 1.515 | 1.56 - 1.59 * | Abbé Refractometer |
| Glass Transition ( | -15°C | -5°C to +10°C | DSC |
| Solubility | Non-polar solvents | Polar organics (THF, DCM) | Visual |
*Note: RI increase depends on the degree of functionalization and polymer backbone.
Critical Handling & Stability (Expert Insights)
-
Volatility & Odor: MTET has a potent, diffusive sulfur odor (threshold < 1 ppb). All waste must be treated with bleach (sodium hypochlorite) to oxidize the thiol before disposal.
-
Stability of the Geminal Structure:
-
The
-mercapto sulfide structure (R-S-CH(R')-SH) is chemically distinct from simple dithiols. It is susceptible to acid-catalyzed decomposition, releasing methanethiol. -
Storage: Store at 2-8°C under Argon. Avoid acidic conditions during storage.
-
-
Reaction Quenching: In radical polymerizations, the secondary thiol is less reactive than a primary thiol (like ethanethiol) but more prone to steric hindrance. Reaction times should be extended by 20-30% compared to standard n-alkyl thiols.
References
-
The Good Scents Company. (2023). This compound Organoleptic and Chemical Properties. Retrieved October 26, 2023, from [Link]
-
Lowe, A. B., et al. (2017). "2-(Methylthio)ethyl Methacrylate: A Versatile Monomer for Stimuli Responsiveness and Polymerization-Induced Self-Assembly." ACS Macro Letters, 6(11), 1237–1244. (Contextual grounding on methylthio-methacrylate polymers). [Link][3]
-
Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry." Angewandte Chemie International Edition, 49(9), 1540-1573. (Foundational protocol for thiol-ene functionalization). [Link]
-
Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103-1170. (Standard protocols for SAM formation). [Link]
Sources
Application Notes & Protocols: 1-(Methylthio)ethanethiol as a Versatile Precursor in Chemical Synthesis
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of 1-(methylthio)ethanethiol (MTET), a unique dithiohemiacetal, and its applications as a precursor in modern chemical synthesis. We delve into its fundamental physicochemical properties, core reactivity, and provide detailed, field-proven protocols for its use in key synthetic transformations. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies. This document emphasizes safety, mechanistic understanding, and the strategic deployment of MTET in contexts such as carbonyl protection, nucleophilic functionalization, and the synthesis of complex sulfur-containing molecules.
Introduction: Understanding this compound (MTET)
This compound, CAS No. 31331-53-0, is an organosulfur compound that possesses both a thioether and a thiol functional group attached to the same carbon atom.[1] This geminal arrangement, formally a dithiohemiacetal, confers a distinct reactivity profile that makes it a valuable tool in synthetic chemistry.[2] While it is found naturally in some foods like durian and leek, its synthetic utility is the focus of this guide.[1]
The presence of a nucleophilic thiol group and a potentially labile thioether moiety allows MTET to serve as a versatile building block. It can act as a precursor to ethanal and sulfide, highlighting its potential in controlled release or fragmentation-alkylation strategies.[3] Understanding its properties is paramount for its effective and safe utilization.
Physicochemical and Safety Data
Proper handling of MTET is critical due to its flammability, potent stench, and potential hazards.[4][5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[6]
| Property | Value | Source |
| CAS Number | 31331-53-0 | [1] |
| Molecular Formula | C₃H₈S₂ | [7] |
| Molecular Weight | 108.23 g/mol | [1] |
| Boiling Point | 131-132 °C @ 760 mmHg | [8][9] |
| Density | ~1.016 g/cm³ | [7] |
| Flash Point | 34.44 °C (94.00 °F) | [9] |
| pKa (Thiol) | 9.59 - 9.76 (Predicted) | [2][8] |
| Appearance | Colorless liquid | [9] |
| Odor | Strong, thiamine-like, sulfurous | [8][9] |
| Solubility | Soluble in organic solvents; slightly soluble in water. | [3][9] |
Core Synthetic Applications & Mechanistic Insights
The utility of MTET stems from the dual functionality of its thiol and thioether groups. The thiol group exhibits characteristic nucleophilicity and acidity, while the overall dithiohemiacetal structure can be leveraged for carbonyl protection or as a linchpin in umpolung strategies.
MTET as a Nucleophilic Building Block
The most direct application of MTET involves the reactivity of its thiol group. With a pKa of approximately 10, it is significantly more acidic than its alcohol counterparts.[10] Deprotonation with a suitable base yields the corresponding thiolate, a potent nucleophile capable of participating in a wide range of S-alkylation and S-acylation reactions.
Causality of Experimental Choice: The choice of base is critical. For complete deprotonation to form the thiolate for subsequent S-alkylation, a strong base like sodium hydride (NaH) is preferred over weaker bases like triethylamine. This ensures the reaction goes to completion and minimizes side reactions where the unreacted thiol might interfere. For reactions where equilibrium is acceptable, or the electrophile is highly reactive, a weaker base may suffice.
Thioacetal Formation and Carbonyl Protection
Thioacetals are invaluable protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions.[11] While MTET is itself a dithiohemiacetal, its free thiol group can react with carbonyls, typically under acid catalysis, to form mixed dithioacetals.[12] This reaction proceeds via the formation of a hemithioacetal intermediate, followed by acid-catalyzed dehydration.[11]
Expert Insight: The use of MTET in this context introduces a (methylthio)ethylthio moiety. This can be advantageous in multi-step syntheses where differential deprotection is required or where the resulting thioacetal's electronic properties are beneficial for subsequent transformations. For example, activation of the thioacetal with reagents like dimethyl(methylthio)sulfonium tetrafluoroborate can generate a thionium ion, which is a key intermediate for cyclization reactions to form heterocycles like furans.[13]
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps. Researchers should adapt these methods based on the specific substrate and scale.
Protocol 1: S-Alkylation of MTET with an Electrophile
This protocol details the synthesis of a new thioether via an S-alkylation reaction, a cornerstone of thiol chemistry.[14]
Objective: To demonstrate the nucleophilic character of MTET by reacting it with benzyl bromide to form 1-(methylthio)-1-(benzylthio)ethane.
Caption: Workflow for S-Alkylation of MTET.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
| This compound (MTET) | 108.23 | 541 mg | 5.0 mmol |
| Sodium Hydride (60% in mineral oil) | 24.00 | 220 mg | 5.5 mmol |
| Benzyl Bromide | 171.04 | 855 mg (0.60 mL) | 5.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |
Step-by-Step Methodology:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (220 mg, 5.5 mmol, 1.1 eq). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Add 15 mL of anhydrous THF.
-
Thiolate Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. In a separate flask, dissolve this compound (541 mg, 5.0 mmol) in 10 mL of anhydrous THF. Add the MTET solution dropwise to the NaH suspension over 10 minutes. Causality: This slow addition controls the evolution of H₂ gas. The excess NaH ensures complete deprotonation to the highly nucleophilic thiolate.
-
Alkylation: After stirring at 0 °C for 20 minutes, add benzyl bromide (0.60 mL, 5.0 mmol, 1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow addition of 10 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(methylthio)-1-(benzylthio)ethane.
Protocol 2: Acid-Catalyzed Thioacetalization of an Aldehyde
This protocol demonstrates the use of MTET to protect an aldehyde, forming a mixed thioacetal.[12]
Objective: To protect p-tolualdehyde using MTET in the presence of a Lewis acid catalyst.
Caption: Simplified mechanism for Lewis acid-catalyzed thioacetalization.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles |
| p-Tolualdehyde | 120.15 | 601 mg | 5.0 mmol |
| This compound (MTET) | 108.23 | 1.19 g | 11.0 mmol |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 71 mg (0.06 mL) | 0.5 mmol |
| Anhydrous Dichloromethane (DCM) | - | 25 mL | - |
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add p-tolualdehyde (601 mg, 5.0 mmol) and this compound (1.19 g, 11.0 mmol, 2.2 eq) to 25 mL of anhydrous DCM. Expert Insight: A slight excess of the thiol is used to drive the equilibrium towards the product, according to Le Châtelier's principle.
-
Catalysis: Cool the solution to 0 °C. Add boron trifluoride diethyl etherate (0.06 mL, 0.5 mmol, 0.1 eq) dropwise. Causality: The Lewis acid (BF₃·OEt₂) coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-6 hours).
-
Work-up: Quench the reaction by adding 15 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography to isolate the desired mixed thioacetal.
Broader Implications in Drug Development
Thiol-containing molecules are prevalent in medicinal chemistry, serving as radical scavengers, metal chelators, and prodrugs for glutathione (GSH) restoration.[15] While MTET itself is not a therapeutic, its utility as a precursor allows for the facile introduction of sulfur-containing motifs into complex molecules. The resulting thioethers and thioacetals can be found in various bioactive compounds. The strategic placement of such groups can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Thioethers, for instance, are relatively stable metabolically but can be oxidized to sulfoxides and sulfones, providing a handle for modulating pharmacokinetics.
Conclusion
This compound is a potent and versatile precursor for synthetic chemists. Its unique dithiohemiacetal structure provides a platform for reliable S-alkylation and serves as an effective reagent for the formation of mixed thioacetals. The protocols and mechanistic insights provided herein are intended to serve as a foundational guide for researchers. By understanding the principles governing its reactivity, scientists can unlock the full potential of this valuable building block in the synthesis of novel chemical entities for research, materials science, and drug development.
References
-
Axiom Chemicals. (n.d.). Exploring Methylthioethane: Properties and Applications in Flavors and Fragrances. Retrieved from [Link]
-
FooDB. (2011). Showing Compound this compound (FDB029638). Retrieved from [Link]
-
van Leerdam, R., et al. (2011). Reactions between methanethiol and biologically produced sulfur particles. Environmental Science & Technology, 45(4), 1456-1461. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethanethiol (ethyl mercaptan). Retrieved from [Link]
-
NIOSH. (2014). International Chemical Safety Cards - ETHANETHIOL. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]
-
Scribd. (2018). Methanethiol. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(methyldisulfanyl)-1-(methylthio)ethane. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-(methyl thio) ethane thiol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 525462, 1-Methylthioethanethiol. Retrieved from [Link]
-
Donnelly, C. R., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Current Medicinal Chemistry, 28(1), 1-20. Retrieved from [Link]
-
American Chemical Society. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioacetal synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones. Molecules, 29(20), 4789. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]
-
Padwa, A., Ginn, J. D., & McClure, M. S. (1999). Methylsulfenylation of thioacetals as a method for synthesizing 2-thio-substituted furans. Organic Letters, 1(10), 1559-1561. Retrieved from [Link]
Sources
- 1. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB029638) - FooDB [foodb.ca]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.ca [fishersci.ca]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. CDC - ETHANETHIOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 7. echemi.com [echemi.com]
- 8. This compound | 31331-53-0 [amp.chemicalbook.com]
- 9. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thioacetal - Wikipedia [en.wikipedia.org]
- 12. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 13. Methylsulfenylation of thioacetals as a method for synthesizing 2-thio-substituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-(Methylthio)ethanethiol Purification & Handling
Topic: Purification, Stabilization, and Handling of 1-(Methylthio)ethanethiol CAS: 31331-53-0 | FEMA: 3867 Audience: Synthetic Chemists, Flavor Chemists, Pharmaceutical Researchers
Core Technical Directive
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with gem-functionalized sulfur compounds like This compound presents a unique paradox: they are essential for specific meaty/sulfury flavor profiles and pharmaceutical scaffolds, yet they are thermodynamically fragile.
This molecule is a dithiohemiacetal derivative (
This guide replaces generic "thiol handling" advice with protocols specifically engineered for the instability of the gem-dithio/thioether motif.
Experimental Workflow & Logic
The following workflow illustrates the critical path from crude synthesis to isolated pure material, highlighting the "Kill Zones" where degradation most frequently occurs.
Figure 1: Purification workflow emphasizing the narrow stability window of gem-dithio derivatives.
Troubleshooting Guide (Q&A)
Category A: Purity & Separation
Q1: My GC-MS shows a persistent impurity peak (~10-15%) that wasn't in the crude NMR. Is the column degrading my sample? Diagnosis: Yes, this is likely Thermal Degradation or Disulfide Formation inside the injector port.
-
The Mechanism: this compound can disproportionate back to acetaldehyde and methanethiol at high injector temperatures (
). Additionally, if the injector liner is dirty (metal oxides), it catalyzes the oxidation of the thiol to the disulfide dimer. -
The Fix:
-
Lower Injector Temp: Set GC inlet to
or use a Cool-On-Column (COC) injection. -
Derivatization (Validation): To confirm if the impurity is real or an artifact, derivatize a small aliquot with N-ethylmaleimide (NEM) or acetic anhydride (pyridine-free). If the "impurity" disappears in the derivatized run, it was a thermal artifact.
-
Q2: I tried washing the crude oil with 1M HCl to remove amines, and my product yield dropped by 50%. Where did it go? Diagnosis: You induced Acid-Catalyzed Hydrolysis .
-
The Mechanism: The gem-sulfur center acts like an acetal. In the presence of water and acid protons (
), the equilibrium shifts rapidly back to the starting materials: Acetaldehyde and Methanethiol/H2S. The methanethiol is volatile ( bp) and likely evaporated, driving the reaction to completion. -
The Fix:
-
Never use strong aqueous acids or bases.
-
If amine removal is necessary, use a rapid wash with slightly acidic phosphate buffer (pH 5.5-6.0) at
and separate phases immediately.
-
Category B: Distillation & Isolation[1]
Q3: During vacuum distillation, the vacuum fluctuates, and the "main fraction" has a sliding boiling point. What is happening? Diagnosis: The compound is cracking (decomposing) in the pot.
-
The Mechanism: If the pot temperature exceeds
, the molecule eliminates methanethiol to form vinyl sulfides or reverts to acetaldehyde. The released gases (MeSH, H2S) cause vacuum spikes. -
The Fix:
-
Better Vacuum: You need a high-vacuum line (
or ). This lowers the boiling point to a safe range (likely ). -
Short Path: Use a Short Path Distillation head (Vigreux columns add too much pressure drop/residence time).
-
Stabilizer: Add a radical inhibitor (e.g., BHT, 100 ppm) to the pot to prevent sulfur-radical polymerization.
-
Category C: Odor & Safety[1][2]
Q4: The "stench" is penetrating the double-gloves and persisting in the hood. How do I neutralize spills or cleaning waste? Diagnosis: Standard solvents (Acetone/Ethanol) only spread the thiols; they do not destroy them.
-
The Fix: You must chemically oxidize the thiol to a non-volatile sulfonate.
-
The Protocol: Prepare a "Bleach Scrubber" solution:
-
10% Sodium Hypochlorite (Bleach).
-
Trace dilute NaOH (to keep pH > 10).
-
Soak all glassware in this bath for 24 hours.
-
Warning: Do not mix bleach with the pure concentrated thiol directly (exothermic/fire risk). Dilute the thiol with toluene before adding to bleach.
-
Master Protocol: Purification of this compound
Objective: Isolate >97% pure material with minimal thermal history.
Equipment Requirements
-
Vacuum Source: Oil pump capable of
. -
Glassware: Short-path distillation head, receiving cow (3-flask), liquid nitrogen trap.
-
Inert Gas: Argon balloon or manifold.
Step-by-Step Procedure
-
Crude Preparation (The "Cold" Wash):
-
Dissolve crude reaction mixture in Diethyl Ether (
) or Pentane. -
Wash once with ice-cold Brine (saturated NaCl). Do not use acid/base washes.[1]
-
Dry organic layer over anhydrous
for 20 minutes. Filter.
-
-
Concentration:
-
Concentrate on a rotary evaporator. Bath temp: 25°C max.
-
Critical: Do not apply full vacuum immediately if the solvent is pentane. Gently ramp down pressure to avoid "bumping" the product into the trap.
-
-
Fractional Distillation (The "Soft" Heat):
-
Transfer oil to a round-bottom flask containing a magnetic stir bar and 0.1% w/w BHT (antioxidant).
-
Connect the Short Path head.
-
Cool the receiving flasks in Dry Ice/Acetone (
). The product is volatile.[2][3] -
Apply High Vacuum (
). -
Slowly raise oil bath temperature.
-
Collect Fractions:
-
Fraction 1 (F1): Solvent traces + Methanethiol (discard to bleach trap).
-
Fraction 2 (F2): Intermediate cuts (save for redistillation).
-
Fraction 3 (F3):Pure Product. (Expected bp: ~35-45°C at 0.5 mmHg - Note: extrapolated estimate; monitor head temp closely).
-
-
-
Storage:
-
Flush the storage vial with Argon.
-
Store at
. -
Shelf Life: ~3-6 months.[4] If it turns yellow, disulfides have formed.
-
Key Properties Reference Table
| Property | Value | Notes |
| Formula | MW: 108.23 g/mol | |
| Boiling Point (Est.) | ~132°C (760 mmHg) | Do not distill at atm pressure.[1][5][2][3][6] |
| Boiling Point (Vac) | ~40-50°C (1 mmHg) | Target range for purification.[1] |
| Density | ~1.02 g/mL | Heavier than simple thiols.[1] |
| Solubility | Alcohol, Ether, Oil | Insoluble in water (hydrolyzes slowly).[1] |
| Odor Character | Sulfury, Meaty, Onion | Extremely potent (ppb threshold).[1] |
References
-
Synthesis & Structure: Tso, C. C., et al. "Synthesis of gem-dithiols and related compounds." Tetrahedron Letters, vol. 12, no. 23, 1971, pp. 2321.
-
General Thiol Handling: "Handling and Purification of Volatile Thiols." Organic Syntheses, Coll. Vol. 4, p. 401.
-
Safety Data: PubChem Compound Summary for CID 525462, this compound. National Center for Biotechnology Information.
-
Flavor Chemistry: FEMA (Flavor and Extract Manufacturers Association) GRAS Database, FEMA No. 3867.
Sources
Technical Support Center: Stabilizing 1-(Methylthio)ethanethiol
[1]
Compound ID: 1-(Methylthio)ethanethiol (FEMA 3867) CAS: 31331-53-0 Support Tier: Level 3 (Senior Application Scientist)[1][2]
The Core Challenge: The "Double Threat" Stability Matrix
As a researcher or flavor chemist, you are likely facing inconsistent titers or shifting organoleptic profiles. This compound is chemically unique because it is a dithiohemiacetal .[1] This structural feature creates a "Double Threat" stability paradox that standard thiol protocols often fail to address.
You must simultaneously manage two opposing degradation pathways:
-
Oxidative Dimerization: Like all thiols, it reacts with oxygen to form disulfides.[2]
-
Hydrolytic Dissociation: Unlike simple thiols, it is in equilibrium with its precursors (Acetaldehyde and Methanethiol).[2]
The Degradation Mechanism
Understanding the causality is the only way to stabilize this molecule effectively.
Gold Standard Stabilization Protocol
This protocol prioritizes anhydrous conditions to halt hydrolysis and inert atmosphere to prevent oxidation.
A. Solvent Selection & Preparation
Do not use water or simple alcohols unless immediately necessary.[2]
| Solvent System | Suitability | Why? |
| Triacetin (Food Grade) | Excellent | Hydrophobic, non-reactive, low volatility.[1][2] Ideal for flavor applications. |
| Propylene Glycol (Anhydrous) | Good | Common carrier, but hygroscopic.[1] Must be dried (<0.1% water) to prevent hydrolysis. |
| Dichloromethane (DCM) | Synthesis | Excellent for extraction/storage in non-food contexts.[1] Non-nucleophilic. |
| Ethanol/Water | Poor | Promotes equilibrium shifts; water drives hydrolysis.[1] |
B. The "Zero-Headspace" Storage Workflow
-
Degassing: Sparge the chosen solvent with Argon (preferred over Nitrogen due to density) for 15 minutes prior to dissolution.
-
Dissolution: Dissolve this compound slowly at
. -
Additives (Optional but Recommended):
-
For Synthesis: Add 1-2 mM TCEP (Tris(2-carboxyethyl)phosphine) .[1] Unlike DTT or BME, TCEP is stable, odorless, and irreversibly reduces any formed disulfides back to the thiol.
-
For Flavor/Food: Add Tocopherol (Vitamin E) at 0.05% as a sacrificial antioxidant.
-
-
Sealing: Store in amber glass with a PTFE-lined septum. Purge headspace with Argon before sealing.
-
Temperature: Store at -20°C . (4°C is acceptable for short-term <1 week).
Troubleshooting Guide (FAQ)
Q1: My clear solution has turned cloudy or developed a precipitate. What happened?
-
The Science: You have formed 1,1'-dithiobis(1-(methylthio)ethane).[1] This dimer is significantly less soluble in polar solvents than the monomer.
-
Fix: If in a synthesis context, add a reducing agent (TCEP or DTT). If in a final product, filtration is necessary, but you have lost titer.
-
Prevention: Check your inert gas purge. Oxygen ingress is the culprit.
Q2: The odor profile shifted from "savory/meaty" to "rotten vegetable/sulfurous."
-
Diagnosis: Hydrolytic Decomposition. [2]
-
The Science: The molecule has hydrolyzed. The "rotten" note is likely free Methanethiol (methyl mercaptan) or Hydrogen Sulfide, and the sharp note is Acetaldehyde.
-
Fix: Check the water content of your solvent.[2] If you used Propylene Glycol, it may have absorbed atmospheric moisture. Switch to Triacetin or MCT Oil.
Q3: Can I adjust the pH to stabilize it?
-
The Trap: This is the most common error.
-
Solution: Maintain a "neutral window" (pH 5.5 - 6.5) if aqueous contact is unavoidable. However, anhydrous storage renders pH irrelevant and is superior.
Analytical Verification
How do you prove your stabilization worked?
Recommended Workflow
-
GC-MS Note: Inject at low inlet temperatures (<200°C). High injector temperatures can artificially induce thermal degradation inside the instrument, giving false negatives for stability [1].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 525462, this compound. Retrieved from [Link]
-
The Good Scents Company (2024). this compound Flavor and Fragrance Information. Retrieved from [Link]
-
European Food Safety Authority (EFSA). Flavouring Group Evaluation 08, Revision 1 (FGE.08Rev1). (Context on safety and stability of alicyclic ketones and secondary alcohols/thiols). Retrieved from [Link]
Technical Support Center: Analysis of 1-(Methylthio)ethanethiol
Senior Application Scientist Desk Subject: Optimization of GC-MS Parameters for 1-(Methylthio)ethanethiol (CAS: 31331-53-0 / 19055-79-9)
Executive Summary: The Analytical Challenge
You are likely encountering difficulties with This compound (1-MTET) due to its dual nature: it is both highly volatile and chemically labile .[1] Unlike stable hydrocarbons, this gem-dithiohemiacetal derivative possesses two sulfur atoms in close proximity, making it prone to:
-
Thermal Degradation: Disproportionation into acetaldehyde and methanethiol/hydrogen sulfide in hot injectors.[1]
-
Adsorptive Loss: Irreversible binding to active metal sites (inlet seals) or silanol groups (glass wool), manifesting as severe peak tailing or complete signal loss.[1]
-
Oxidation: Rapid dimerization to disulfides if headspace oxygen is not managed.[1]
This guide moves beyond standard protocols to specific, self-validating optimization strategies for this compound.
Module 1: Sample Preparation & Introduction
Q: Liquid injection results are inconsistent. Should I switch to Headspace?
A: Yes. Direct liquid injection is discouraged for 1-MTET because the solvent expansion in a hot liner often triggers thermal degradation.[1] Solid Phase Microextraction (SPME) is the gold standard here because it allows lower desorption temperatures and concentrates the analyte from the headspace, avoiding non-volatile matrix interferences.
Q: Which SPME fiber is chemically compatible?
A: You must use a Carboxen/PDMS (CAR/PDMS) fiber (75 µm or 85 µm).[1]
-
The Mechanism: 1-MTET is a low molecular weight (MW 108) volatile.[1] Pure PDMS fibers lack the retentive surface area for such small molecules.[1] Carboxen is a microporous carbon molecular sieve that physically traps small analytes, providing 10-50x higher sensitivity than DVB/PDMS for sulfur volatiles.[1]
-
Critical Warning: CAR/PDMS suffers from "displacement effects."[1] If your matrix has high ethanol or other volatiles, they can displace 1-MTET.[1] In such cases, switch to DVB/CAR/PDMS for a broader retention range, though with slightly lower absolute sensitivity for this specific target.
Q: What are the optimal extraction parameters?
Do not overheat the sample. Sulfur volatiles have high vapor pressures; heating the vial >50°C often reduces fiber recovery because the partition coefficient (
| Parameter | Recommended Setting | Scientific Rationale |
| Incubation Temp | 35°C – 40°C | Balances volatilization with fiber adsorption thermodynamics.[1] |
| Incubation Time | 20 – 30 min | Sufficient for headspace equilibrium without inducing thermal oxidation.[1] |
| Salt Addition | 30% w/v NaCl | "Salting out" effect increases ionic strength, driving hydrophobic 1-MTET into the headspace. |
| Agitation | 500 RPM | Reduces the boundary layer effect for faster equilibrium.[1] |
Module 2: Inlet & Chromatographic Optimization
Q: I see "ghost peaks" or a rising baseline. Is my inlet destroying the sample?
A: Likely, yes. 1-MTET is thermally fragile.[1] Standard split/splitless liners with glass wool are "active site" mines.[1]
The Protocol for Inertness:
-
Liner Selection: Use an Ultra Inert (UI) liner with a single taper.[1] REMOVE all glass wool . Glass wool surface area promotes catalytic degradation of thiols.[1]
-
Inlet Temperature: Lower the inlet temperature to 200°C - 220°C . Standard methods often default to 250°C, which is unnecessary for a volatile like 1-MTET and accelerates breakdown.[1]
-
Seal Selection: Replace standard gold seals with Ultra Inert Gold Seals . Standard stainless steel or poorly deactivated seals react instantly with the -SH group.[1]
Q: How do I eliminate the severe tailing on the 1-MTET peak?
A: Tailing is the diagnostic signature of adsorption. If the inlet is clean (see above), the issue is the column phase ratio.
Column Strategy:
-
Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS UI, ZB-5MSi) is standard.[1]
-
Geometry: Use a thick film column (1.0 µm or 1.5 µm).[1]
-
Why? A thick film covers active silanol sites on the fused silica tubing more effectively.[1] It also increases the retention factor (
), allowing 1-MTET to focus into a sharp band rather than smearing across the baseline.
-
-
Oven Program: Start low (35°C or 40°C) and hold for 2-3 minutes. This cryo-focusing effect is essential for peak shape.[1]
Module 3: Mass Spectrometry (Detection)
Q: What are the target ions for SIM (Selected Ion Monitoring)?
A: To maximize sensitivity and selectivity against matrix background, use SIM mode. The fragmentation of this compound (
| Ion (m/z) | Type | Origin/Fragment |
| 108 | Target (Quant) | Molecular Ion ( |
| 61 | Qualifier 1 | |
| 75 | Qualifier 2 | |
| 47 | Qualifier 3 |
Note: Always run a neat standard to confirm relative abundance ratios on your specific MS source, as source temperature (230°C recommended) affects fragmentation ratios.
Visualizing the Optimization Workflow
The following diagram illustrates the critical control points where 1-MTET analysis typically fails and the corrective actions required.
Caption: Analytical workflow optimizing inertness and thermal stability for 1-MTET analysis.
Troubleshooting Logic Tree
Use this logic flow to diagnose specific chromatogram defects.
Caption: Diagnostic logic for common 1-MTET chromatographic failures.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]
-
Restek Corporation. Troubleshooting GC-MS: Tailing Peaks and Active Compounds. Available at: [Link]
-
Agilent Technologies. Optimizing Sulfur Analysis: Inert Flow Path Solutions. Available at: [Link]
Sources
Technical Support Center: 1-(Methylthio)ethanethiol Analysis
Topic: Troubleshooting Matrix Effects & Stability in 1-(Methylthio)ethanethiol (1-MTET) Quantification Document ID: TSC-MTET-2025-V1 Audience: Analytical Chemists, flavor Scientists, DMPK Researchers[1]
Core Technical Overview
This compound (CAS: 31331-53-0) is a volatile sulfur compound (VSC) characterized by a gem-dithioether structure.[1] Its analysis presents a "double-jeopardy" challenge:
-
High Volatility: Susceptible to evaporative loss during sample handling.[1]
-
Extreme Reactivity: The free thiol (-SH) group rapidly oxidizes to disulfides (e.g., dimethyl disulfide artifacts) or reacts with matrix proteins, leading to severe under-quantification.[1]
This guide addresses the Matrix Effect —not just as ion suppression, but as a holistic interference mechanism involving fiber competition (GC-MS) and ionization quenching (LC-MS).[1]
Diagnostic Workflows (Visualized)
Diagram 1: The Matrix Interference Loop
This logic flow illustrates where matrix effects degrade data quality during 1-MTET analysis.[1]
Caption: Figure 1. Mechanisms of matrix interference affecting 1-MTET recovery in biological and complex food matrices.
Module A: Pre-Analytical Troubleshooting (Sample Preparation)[1]
The Issue: The "Matrix Effect" often begins before the sample hits the instrument. In biological matrices (plasma/urine), 1-MTET binds covalently to albumin via disulfide bridging.[1]
Protocol 1: Derivatization to "Lock" the Thiol
Applicability: LC-MS/MS and GC-MS (liquid injection) Objective: Convert unstable 1-MTET into a stable thioether derivative to prevent oxidation and protein binding.[1]
Recommended Reagent: Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) or NEM (N-ethylmaleimide).[1]
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of sample (plasma/homogenate) to a chilled tube.
-
Spike IS: Add 10 µL of Internal Standard (Deuterated 1-MTET or 4-methoxy-α-toluenethiol).
-
Derivatize (IMMEDIATE): Add 50 µL of Ebselen (1 mg/mL in methanol) .
-
Why: Ebselen reacts with the -SH group within seconds, faster than oxidation can occur.[1]
-
-
Precipitate: Add 400 µL cold Acetonitrile (0.1% Formic Acid). Vortex 30s.
-
Centrifuge: 10,000 x g for 10 min at 4°C.
-
Supernatant: Inject the supernatant.
Critical Note: Do not use simple protein precipitation (PPT) without derivatization. You will lose >60% of 1-MTET to the protein pellet.
Module B: GC-MS Specific Troubleshooting (Headspace-SPME)
The Issue: In Headspace SPME, the matrix effect manifests as Fiber Competition . High concentrations of other volatiles (ethanol, esters) displace 1-MTET from the fiber coating.[1]
Troubleshooting Table: GC-MS Matrix Effects
| Symptom | Probable Cause | Corrective Action |
| Non-Linear Calibration | Saturation of SPME fiber active sites by matrix volatiles. | Switch from Carboxen/PDMS (adsorptive) to PDMS (absorptive) fiber for high-concentration samples. |
| Drifting Retention Time | Matrix moisture accumulating in the GC liner. | Use a deactivated wool liner and increase split ratio (1:10 minimum).[1] |
| Low Sensitivity | High water solubility of 1-MTET (partition coefficient | Salting Out: Add NaCl to saturation (30% w/v) to push 1-MTET into the headspace.[1] |
| Ghost Peaks | Thermal degradation of sulfur precursors in the injector. | Lower inlet temperature to 200°C ; use pulsed splitless injection to minimize residence time. |
Diagram 2: SPME Method Optimization Logic
Caption: Figure 2. Decision tree for optimizing SPME extraction conditions based on matrix composition.
Module C: LC-MS/MS Specific Troubleshooting (Ion Suppression)
The Issue: 1-MTET is a small molecule (MW ~108).[1] In ESI (Electrospray Ionization), it elutes early, often in the "dead volume" where salts and phospholipids cause massive ion suppression.[1]
Validated Solutions
-
Column Selection: Do NOT use standard C18.
-
Mobile Phase Additives:
-
Matrix-Matched Calibration:
Frequently Asked Questions (FAQs)
Q1: Can I use DTT (Dithiothreitol) to reduce disulfides back to 1-MTET before analysis?
-
Answer: Caution is advised. While DTT reduces disulfides, it also competes for derivatizing agents and can contaminate MS sources.[1] TCEP (Tris(2-carboxyethyl)phosphine) is preferred as it is odorless, more stable at acidic pH, and does not interfere with thiol-specific derivatization as aggressively as DTT.[1]
Q2: Why does my 1-MTET peak disappear after 4 hours in the autosampler?
-
Answer: 1-MTET oxidizes rapidly in solution.[1] If you are running a long sequence, the vial septum is punctured, introducing oxygen.[1]
-
Fix: Use pre-slit septa only if necessary, or better, keep the autosampler at 4°C and add an antioxidant like Ascorbic Acid (10 mM) or EDTA to the final vial.
-
Q3: My internal standard (Ethanethiol) response varies wildly. Why?
-
Answer: Ethanethiol is too volatile compared to 1-MTET.[1]
-
Fix: Use a structural analog with similar boiling point and hydrophobicity, such as 3-methylthio-1-propanol or, ideally, a stable isotope labeled 1-MTET-d3 .[1]
-
References & Authoritative Grounding
-
Vichi, S., et al. (2013). "Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry."[1] Journal of Chromatography A. (Demonstrates the Ebselen derivatization protocol for labile thiols).
-
[1]
-
-
Ontañón, I., et al. (2019). "Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction."[1][2][3] Molecules. (Defines the competition effects in SPME fibers).
-
[1]
-
-
BenchChem. "Cross-Validation of Ethanethiol Analysis in Diverse Matrices: A Comparative Guide." (Provides comparative data on GC vs LC workflows for volatile thiols).
-
[1]
-
-
Sigma-Aldrich (Merck). "Sample Matrix Problem Resolution: Extraction of Sulfur Compounds."[1] (Foundational principles of salting out and pH control for VSCs).
Sources
Technical Support Center: Troubleshooting Calibration Curve Issues for 1-(Methylthio)ethanethiol
Welcome to the technical support center for the analytical quantification of 1-(Methylthio)ethanethiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when establishing reliable calibration curves for this volatile thiol. The inherent chemical properties of thiols, such as their susceptibility to oxidation and adsorptive tendencies, can often lead to perplexing and inaccurate results. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your quantitative analysis.
Troubleshooting Guide: Common Calibration Curve Problems
This section addresses specific issues you may encounter during the development of your calibration curve for this compound. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolving the issue.
Problem 1: Poor Linearity (Low Coefficient of Determination, r²)
You've prepared your standards, run them on your GC, but the resulting calibration curve is not linear, exhibiting a low r² value (e.g., <0.99).
Potential Causes:
-
Analyte Instability: this compound, like many thiols, is prone to oxidation, especially at low concentrations in the presence of oxygen. This degradation can lead to a non-linear response as the concentration does not remain constant.
-
Adsorption: Thiols are notoriously "sticky" and can adsorb to active sites in the GC system, including the inlet liner, column, and even transfer lines. This is particularly problematic at lower concentrations, leading to a disproportionately lower response.
-
Improper Standard Preparation: Errors in serial dilutions, solvent evaporation, or contamination can introduce significant variability.
-
Inappropriate Solvent: The choice of solvent can impact the stability and volatility of the analyte.
Troubleshooting Steps:
-
Evaluate Standard Preparation and Stability:
-
Freshness is Key: Prepare fresh stock and working standards daily. Due to its volatility and reactivity, storing dilute standards for extended periods is not recommended.
-
Solvent Selection: Use a high-purity, non-polar, aprotic solvent. While soluble in chloroform and benzene, consider safer alternatives like high-purity hexane or dichloromethane.[1] Avoid solvents that may contain reactive impurities.
-
Inert Atmosphere: When preparing standards, especially low-concentration ones, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purging the solvent with an inert gas before use can also be beneficial.
-
-
Optimize Your GC System for Thiol Analysis:
-
Inlet Deactivation: Use a deactivated inlet liner (e.g., silanized) to minimize active sites where the thiol can adsorb. If you suspect your liner is no longer inert, replace it.
-
Column Choice: A column with a non-polar stationary phase is generally suitable. However, consider a column specifically designed for sulfur compound analysis, which often has enhanced inertness.
-
System Passivation: Before running your calibration curve, "prime" or "passivate" the GC system by injecting a high-concentration standard several times. This helps to saturate the active sites, leading to more consistent responses for subsequent injections, especially at lower concentrations.
-
-
Consider Derivatization:
-
For challenging analyses, converting the thiol to a more stable and less adsorptive derivative can significantly improve linearity and sensitivity.[2] Common derivatizing agents for thiols include those that form pentafluorobenzyl (PFB) derivatives, which are highly responsive in electron capture detectors (ECD) or mass spectrometers (MS).
-
Problem 2: Poor Reproducibility (High %RSD) at Low Concentrations
Your calibration curve may have acceptable linearity, but the relative standard deviation (%RSD) for replicate injections of your low-concentration standards is unacceptably high.
Potential Causes:
-
Analyte Adsorption: As mentioned previously, adsorption effects are most pronounced at lower concentrations, leading to variable amounts of the analyte reaching the detector.
-
Sample Introduction Variability: Inconsistent injection volumes or discrimination effects in the inlet can have a larger relative impact at lower concentrations.
-
Carryover: Residual analyte from a previous, higher-concentration injection can be released during a subsequent run, artificially inflating the response of a low-concentration standard.
Troubleshooting Steps:
-
Address Adsorption (as in Problem 1): System passivation is critical here. Ensure all components in the sample path are as inert as possible.
-
Optimize Injection Parameters:
-
Injection Speed: A fast injection speed is generally recommended to minimize analyte degradation in the hot inlet.
-
Inlet Temperature: Optimize the inlet temperature. It should be high enough to ensure complete and rapid volatilization of this compound but not so high as to cause thermal degradation.
-
Use an Autosampler: An autosampler will provide more consistent injection volumes and speeds than manual injection, significantly improving reproducibility.
-
-
Implement Rigorous Wash Cycles:
-
To combat carryover, increase the number of solvent washes between injections in your autosampler sequence.
-
Use a wash solvent that is a strong solvent for this compound. A "cocktail" of solvents may be more effective than a single solvent.
-
-
Employ an Internal Standard:
-
The use of an internal standard (IS) can compensate for variations in injection volume and other sources of error. The ideal IS should be chemically similar to this compound but chromatographically resolved from it and any other matrix components. It should also be added to all standards and samples at the same concentration.
-
Problem 3: No Peak or Very Small Peak for Low Concentration Standards
You inject your lowest concentration standard(s) and see no discernible peak, or the peak is at the level of the baseline noise.
Potential Causes:
-
Complete Adsorption: At very low concentrations, the analyte may be completely adsorbed onto active sites within the GC system.
-
Analyte Degradation: The low concentration of the analyte may have completely degraded in the vial before injection.
-
Insufficient Detector Sensitivity: The concentration of your lowest standard may be below the limit of detection (LOD) of your instrument.
Troubleshooting Steps:
-
System Passivation and Inertness Check: This is the most likely culprit. Inject a high-concentration standard multiple times to passivate the system, then immediately inject your low-concentration standard. If a peak now appears, adsorption was the issue.
-
Prepare Fresh Low-Concentration Standards Immediately Before Use: Do not let your most dilute standards sit for any length of time.
-
Confirm Instrument Sensitivity:
-
Check the manufacturer's specifications for your detector to ensure you are operating within its expected sensitivity range.
-
For mass spectrometry (MS) detectors, operate in selected ion monitoring (SIM) mode to maximize sensitivity for your target analyte.
-
-
Increase Injection Volume (with caution): A larger injection volume will introduce more analyte onto the column. However, be mindful of potential backflash in the inlet, which can lead to poor peak shape and carryover. Ensure your inlet liner volume is sufficient for the injection volume and solvent used.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to be aware of during analysis?
A1: this compound is a volatile compound with a boiling point of approximately 131-132°C.[3] It is soluble in organic solvents like chloroform and benzene but only slightly soluble in water.[1][3] As a thiol, it contains a sulfhydryl (-SH) group, which makes it susceptible to oxidation and prone to adsorbing onto active surfaces.
| Property | Value | Source |
| Molecular Formula | C₃H₈S₂ | [4] |
| Molecular Weight | 108.23 g/mol | [5] |
| Boiling Point | 131-132 °C | [3] |
| Flash Point | 34.44 °C | [3] |
| Solubility | Soluble in alcohol and other organic solvents; slightly soluble in water. | [1][3] |
Q2: What is the best way to prepare a stock solution of this compound?
A2: Due to its volatility and strong odor, it is recommended to prepare stock solutions in a well-ventilated fume hood.
Protocol: Stock Standard Preparation
-
Tare an analytical balance with a small, sealed vial (e.g., a 2 mL autosampler vial with a screw cap and septum).
-
Add a small, precise volume of a suitable solvent (e.g., 1 mL of high-purity methanol or hexane) to the vial and seal it.
-
Weigh the sealed vial.
-
Using a gastight syringe, carefully add a small amount of this compound to the vial by injecting through the septum.
-
Immediately re-weigh the sealed vial. The difference in weight will give you the exact mass of the thiol added.
-
Calculate the concentration of your stock solution based on the mass of the analyte and the volume of the solvent.
-
Store the stock solution in a tightly sealed container at low temperature (e.g., 4°C) and protected from light. Prepare fresh stock solutions regularly.
Q3: My calibration curve looks good, but my sample results are inconsistent. What could be the issue?
A3: If your calibration curve is reliable, inconsistent sample results often point to matrix effects. Components in your sample matrix (e.g., other sulfur-containing compounds, non-volatile residues) can interfere with the analysis of this compound.
-
Matrix-Induced Adsorption: Components in the sample can create new active sites in the inlet or column, leading to analyte loss.
-
Co-elution: A matrix component may co-elute with your analyte, leading to an artificially high signal. A mass spectrometer is invaluable for identifying co-eluting interferences.
-
Sample Preparation: The extraction and cleanup of your sample may be a source of variability. Ensure your sample preparation method is robust and reproducible. Consider using a matrix-matched calibration curve, where you prepare your standards in a blank matrix that is similar to your samples.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting calibration curve issues with this compound.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Method Comparison: Thiol Quantification Strategies
Executive Summary
Quantifying sulfhydryl groups (-SH) is a critical quality attribute in biopharmaceutical development, particularly for Antibody-Drug Conjugates (ADCs), protein stability profiling, and oxidative stress monitoring.
Choosing the wrong method often leads to artifactual oxidation or sensitivity mismatches. This guide compares the three dominant methodologies: Ellman’s Reagent (Colorimetric) , CPM/mBBr (Fluorescent) , and HPLC-FLD (Chromatographic) .
Quick Decision Matrix
| Requirement | Recommended Method | Why? |
| High Concentration (>5 µM) | Ellman’s Reagent (DTNB) | Robust, low cost, no specialized equipment needed. |
| Low Concentration (<1 µM) | Fluorescence (CPM) | High quantum yield, minimal background fluorescence. |
| Speciation (GSH vs. Cys) | HPLC-FLD (mBBr) | Separates thiol species; eliminates interference from protein matrix. |
| Buried Thiol Profiling | Fluorescence (CPM) + Denaturant | Small molecule probe accesses hydrophobic pockets upon thermal stress. |
Part 1: The Chemistry of Thiol Detection
Thiol quantification relies on the nucleophilicity of the sulfur atom. However, thiols are notoriously unstable, rapidly oxidizing to disulfides (R-S-S-R) in the presence of oxygen and trace metals.
Critical Control Point: All protocols below require the inclusion of a metal chelator (1 mM EDTA) in buffers to suppress metal-catalyzed oxidation.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate assay based on sample constraints.
Figure 1: Decision tree for selecting the optimal thiol quantification strategy.
Part 2: Method A - Ellman’s Reagent (DTNB)
The Gold Standard for Bulk Quantification
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with free thiols to release 2-nitro-5-thiobenzoic acid (TNB), a yellow chromophore.[1][2]
Mechanism
-
Readout: Absorbance at 412 nm.
-
Extinction Coefficient:
(dilute buffer).
Protocol: The "Self-Validating" Workflow
Avoid the common mistake of running this assay in plain PBS. The pH must be >7.3 for the thiolate anion to form.
-
Buffer Prep: 100 mM Sodium Phosphate, pH 8.0, 1 mM EDTA.
-
Reagent Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (Freshly prepared).
-
Blanking (Critical):
-
Reagent Blank: Buffer + DTNB (Tracks hydrolysis).
-
Sample Blank: Sample + Buffer (Tracks intrinsic color).
-
-
Reaction: Mix 50 µL sample + 950 µL Buffer + 50 µL DTNB solution.
-
Incubation: 15 minutes at Room Temperature (RT).
-
Measurement: Measure Absorbance (
).
Calculation:
Pros & Cons
| Pros | Cons |
| Stoichiometric: Direct 1:1 correlation.[1] | Sensitivity: Limited (~3 µM LOD).[3] |
| Equipment: Standard spectrophotometer. | Interference: TCEP and DTT react with DTNB. |
| Cost: Extremely low (<$0.10/sample). | pH Sensitive: Requires pH > 7.3. |
Part 3: Method B - Fluorescent Labeling (CPM)
The "Scalpel" for High Sensitivity & Stability Profiling
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) is non-fluorescent until the maleimide moiety reacts with a thiol.[4] This "turn-on" mechanism eliminates the need for separation steps.
Mechanism
CPM targets the thiolate anion. Upon conjugation, the quenching effect of the maleimide is relieved, resulting in intense blue fluorescence.
Protocol: Thermal Shift Assay (Example)
-
Stock Solution: 4 mM CPM in DMSO (Store dark, -20°C).
-
Working Solution: Dilute Stock 1:40 into assay buffer (Final ~100 µM).
-
Sample Prep: Dilute protein to 2–5 µM in buffer (e.g., pH 7.5).
-
Reaction: Add CPM (10x molar excess over expected thiols).
-
Incubation:
-
For Total Thiol: Incubate 30 min in dark.
-
For Stability: Place in qPCR machine; ramp temp 25°C
95°C.
-
-
Detection: Ex: 384 nm / Em: 470 nm.
Pros & Cons
| Pros | Cons |
| Sensitivity: Detects down to 10–50 nM. | Quantification: Requires a standard curve (Cys/GSH). |
| Background: Low (Turn-on mechanism). | Solubility: CPM is hydrophobic; requires DMSO. |
| Dynamic: Can monitor unfolding in real-time. | Quenching: High concentrations can self-quench. |
Part 4: Method C - HPLC with Monobromobimane (mBBr)
The "Profiler" for Biological Fluids
When you need to distinguish between Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy), total thiol assays fail. HPLC separation is required.
Mechanism
mBBr alkylates thiols to form fluorescent thioether derivatives.[5] These are stable and can be separated on a C18 Reverse-Phase column.
Workflow Diagram
Figure 2: HPLC-mBBr workflow for thiol speciation.
Protocol Highlights
-
Reduction: Treat sample with 2 mM TCEP to reduce disulfides (GSSG
2GSH). -
Derivatization: Add 2 mM mBBr in borate buffer (pH 9.0). React 10 min in dark.
-
Acidification: Stop reaction with 10% Methanesulfonic acid (MSA). Critical: mBBr hydrolyzes at alkaline pH if left too long.
-
Separation: Gradient elution (Acetate Buffer / Acetonitrile).
Part 5: Comparative Analysis Data
The following data summarizes the performance characteristics based on validation studies.
| Feature | Ellman's (DTNB) | CPM (Fluorescence) | HPLC-mBBr |
| LOD (Limit of Detection) | ~3.0 µM | ~0.05 µM (50 nM) | ~0.001 µM (1 nM) |
| Linear Range | 10 µM – 2 mM | 0.1 µM – 50 µM | 0.01 µM – 100 µM |
| Specificity | All free thiols | All free thiols | Species Specific |
| Throughput | High (96-well plate) | High (96/384-well) | Low (Serial injection) |
| Interferences | Colored samples, TCEP | High background fluorescence | Co-eluting peaks |
Part 6: Troubleshooting & Scientific Integrity
The TCEP/DTT Trap[6]
-
Issue: You need to measure total thiols (including disulfides), so you reduce the sample.
-
Problem: If you use Ellman’s, the reducing agent (DTT/TCEP) will react with the dye, yielding massive false positives.
-
Solution:
-
Use a Solid-Phase Reductant (immobilized TCEP gel) and spin it out before adding DTNB.
-
Alternatively, use the HPLC method , where the reducing agent elutes at the void volume, separate from the thiol peaks.
-
Protein Unfolding Artifacts
-
Issue: In native conditions, DTNB only measures surface thiols.
-
Solution: To measure total protein thiols, perform the assay in a denaturing buffer (e.g., 6M Guanidine HCl or 8M Urea).
-
Note: Ensure the extinction coefficient is adjusted. In 6M Guanidine,
for TNB shifts slightly to [1].
Oxidation During Lysis
-
Issue: Cell lysis releases catalytic iron/copper, causing rapid oxidation.
-
Solution: Lysis buffer MUST contain:
-
1-5 mM EDTA/EGTA (Chelator).
-
NEM (N-ethylmaleimide) only if you intend to block free thiols to measure disulfides later.
-
References
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. [Link]
-
Eyer, P., et al. (2003).[5] Molar absorption coefficients for the reduced Ellman reagent: reassessment. Analytical Biochemistry, 312(2), 224-227. [Link]
-
Fahey, R. C., et al. (1981). Analysis of biological thiols: Quantitative determination of thiols at the picomole level based upon derivatization with monobromobimanes and separation by cation-exchange chromatography.[5] Analytical Biochemistry, 111(2), 357-365. [Link]
Sources
Sensory Analysis of 1-(Methylthio)ethanethiol & Related Sulfur Volatiles A Comparative Guide for Flavor Research and Development
Executive Summary
This compound (CAS 31331-53-0) represents a unique class of volatile sulfur compounds (VSCs) known as dithiohemiacetals.[1] Unlike the stable "roasted" notes of furanthiols, this compound provides the sharp, vegetative pungency characteristic of fresh onion and durian .
For researchers in food science and drug development (specifically in breath biomarkers or masking agents), this compound presents a "stability paradox." It is a potent sensory active that often degrades during standard isolation, cyclizing into more stable trithiolanes. This guide provides the protocols necessary to capture, analyze, and compare this labile compound against industry-standard savory volatiles.
Chemical & Sensory Profile
The Target: this compound
-
IUPAC Name: 1-(Methylsulfanyl)ethane-1-thiol[1]
-
Structure: A geminal dithiol derivative where a carbon atom is bonded to both a thiol (-SH) and a methylthio (-SMe) group.[1]
-
Sensory Descriptors: Fresh onion, vegetative, durian, sulfurous, sharp.
-
Occurrence: Allium species (leek, elephant garlic), Durio zibethinus (durian), and stewed beef broth (as a transient intermediate).
The "Stability Paradox"
This compound is chemically a dithiohemiacetal . It exists in a delicate equilibrium formed by the reaction of acetaldehyde, methanethiol, and hydrogen sulfide.
-
In-situ: It contributes the "fresh" top note.
-
During Extraction: If heated or subjected to acidic pH, it dehydrates and cyclizes to form 3,5-dimethyl-1,2,4-trithiolane , which has a heavier, meatier, or "cooked" onion profile.
-
Implication: If your GC-MS shows high trithiolanes but your sensory panel detects fresh onion, you likely degraded the this compound during sample prep.[1]
Comparative Analysis: Performance vs. Alternatives
The following table contrasts this compound with the three "pillars" of savory flavor chemistry.
Table 1: Comparative Sensory Metrics of Savory Sulfur Volatiles
| Compound | CAS No.[1][2][3][4][5][6] | Odor Quality | Threshold (Air)* | Stability | Primary Application |
| This compound | 31331-53-0 | Fresh Onion, Durian, Sharp | ~0.5 - 2 ppb (Est.) | Low (Labile precursor) | Vegetative Top-notes, Exotic Fruit |
| 2-Methyl-3-furanthiol (MFT) | 28588-74-1 | Roasted Meat, Savory | 0.005 ppb | Moderate (Oxidizes to disulfide) | Meat flavors, Broths |
| Methional | 3268-49-3 | Cooked Potato, Savory | 0.2 ppb | Moderate (Strecker aldehyde) | Potato, Cheese, Savory base |
| Dimethyl Trisulfide (DMTS) | 3658-80-8 | Sulfurous, Cabbage, Overcooked | 0.1 ppb | High | Brassica veg, Decay markers |
*Thresholds are approximate values in air; detection in water/oil matrices will vary by partition coefficient (logP).
Mechanistic Insight: The Formation Pathway
Understanding the origin of this compound is critical for controlling its presence. It is not a breakdown product but an addition product.
Figure 1: Formation and degradation pathway. The target compound is a transient intermediate that captures the "fresh" profile before degrading into cooked notes.
Experimental Methodologies
To analyze this compound without destroying it, you must use "Gentle Chemistry" protocols. Standard steam distillation (SDE) is forbidden as it will convert the target to trithiolanes.
Protocol A: Low-Temperature Headspace SPME (Solid Phase Microextraction)
Validates the "Fresh" profile without thermal degradation.[1]
-
Sample Prep: Place 5g of sample (e.g., onion puree or durian pulp) in a 20mL headspace vial.
-
Salt Addition: Add 1g NaCl to induce "salting out" (increases volatility of organics).
-
Equilibration: Incubate at 35°C (Max) for 15 minutes. Do not exceed 40°C.
-
Extraction: Expose SPME fiber (DVB/CAR/PDMS - Grey/Pink hub) for 20 minutes.
-
Why this fiber? The Carboxen (CAR) layer is essential for trapping small sulfur volatiles.
-
-
Desorption: Inject into GC inlet at 230°C (splitless) for 2 minutes.
Protocol B: GC-Olfactometry (GC-O) with AEDA
Correlates the chemical peak with the sensory experience.
-
Instrument Setup: GC equipped with a splitter at the column end.
-
50% flow to Mass Spectrometer (MS).
-
50% flow to Olfactory Port (Sniffing Port) with humidified air.
-
-
Column: DB-Wax or equivalent polar column (sulfur compounds separate better on polar phases).
-
Dilution Series (AEDA):
-
Inject the extract at ratios of 1:1, 1:2, 1:4, ... 1:128.
-
FD Factor: The highest dilution at which the odor is still perceived at the sniffing port.
-
-
Validation: If the panelist detects "Fresh Onion" at a retention time where the MS shows no peak (or a small peak), and a huge "Trithiolane" peak appears later with "Cooked" notes, you have confirmed the presence of the labile this compound.
Figure 2: GC-Olfactometry Workflow designed for simultaneous chemical and sensory validation.[1]
References
-
Chin, S. T., et al. (2007).[7] "Characterization of the Major Odor-Active Compounds in Thai Durian." Journal of Agricultural and Food Chemistry. Link
-
Grosch, W. (2001). "Evaluation of the Key Odorants of Foods by Dilution Experiments." Aroma Active Compounds in Foods. Link
-
Vermeulen, C., et al. (2006). "Formation of this compound and related compounds in Maillard reaction model systems." Food Chemistry. Link
-
McGorrin, R. J. (2011). "The Significance of Volatile Sulfur Compounds in Food Flavors." ACS Symposium Series. Link
- Belitz, H. D., & Grosch, W. (2009). Food Chemistry. 4th Edition. Springer. (Standard reference for odor thresholds).
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Methylthio)ethanethiol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of volatile sulfur compounds (VSCs) is paramount. These compounds, even at trace levels, can significantly impact the safety, efficacy, and organoleptic properties of drug products. 1-(Methylthio)ethanethiol, a reactive thiol, presents a unique analytical challenge due to its volatility and potential for oxidative degradation. The selection and validation of an appropriate analytical method are critical decision points in the development lifecycle. This guide provides an in-depth comparison of two robust analytical techniques—Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization—and outlines a comprehensive cross-validation protocol to ensure data integrity and inter-method consistency.
The Analytical Imperative: Why Method Choice Matters for this compound
This compound (CH₃SCH(SH)CH₃) is a volatile thiol that can arise as a process impurity or a degradation product. Its low odor threshold and reactivity necessitate a highly sensitive and specific analytical method for its control. The choice between a gas-phase or liquid-phase separation technique is not merely a matter of preference but a strategic decision based on the sample matrix, the required sensitivity, and the intended purpose of the analysis. An inadequate analytical method can lead to underestimation of the impurity, potentially compromising patient safety and leading to regulatory scrutiny.
This guide focuses on two orthogonal and widely accepted analytical approaches:
-
Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD): A highly specific technique for the analysis of volatile sulfur compounds.[1][2]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A sensitive method for the analysis of thiols after derivatization with a fluorogenic reagent.[3][4]
Cross-validation of these two distinct methods provides a high degree of confidence in the reported results, ensuring the analytical data is reliable and reproducible across different analytical platforms.[5]
Method 1: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)
Principle of Operation:
GC-SCD is a powerful technique that combines the separation capabilities of gas chromatography with the highly selective and sensitive detection of sulfur-containing compounds.[2] The fundamental principle of SCD involves the combustion of the column effluent in a hydrogen-rich flame, which converts sulfur compounds into sulfur monoxide (SO). This SO molecule then reacts with ozone in a reaction chamber to produce excited sulfur dioxide (SO₂*), which subsequently relaxes to its ground state by emitting light. This emitted light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of sulfur in the sample.
One of the key advantages of SCD is its equimolar response to sulfur, meaning the detector's response is directly proportional to the number of sulfur atoms in the molecule, regardless of its chemical structure.[6] This simplifies quantification, as a single sulfur compound can be used for calibration. Furthermore, the SCD is highly selective for sulfur, with minimal interference from other common organic compounds, making it ideal for complex matrices.[1]
Caption: Principle of GC-SCD for Sulfur Compound Analysis.
Experimental Protocol: GC-SCD Analysis of this compound
-
Sample Preparation:
-
For drug substances, dissolve a known weight of the sample in a suitable volatile solvent (e.g., dichloromethane or pentane) to a final concentration of approximately 1 mg/mL.
-
For drug products, a headspace sampling approach is often preferred to avoid interference from excipients. Accurately weigh a portion of the drug product into a headspace vial, seal, and equilibrate at a defined temperature and time before sampling the headspace.
-
-
GC-SCD System and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Detector: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.[7]
-
Column: A low-bleed capillary column suitable for volatile sulfur analysis, such as a DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Inlet: Split/splitless inlet at 250°C with a split ratio of 10:1.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
SCD Parameters:
-
Burner Temperature: 800°C.
-
Ozone Flow: 40 mL/min.
-
Hydrogen Flow: 80 mL/min.
-
Air Flow: 10 mL/min.
-
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent over a concentration range relevant to the expected impurity levels (e.g., 0.1 to 10 µg/mL).
-
Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.
-
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle of Operation:
Since most thiols, including this compound, are not naturally fluorescent, a pre-column derivatization step is required to introduce a fluorescent tag to the molecule.[3] This derivatization reaction must be rapid, quantitative, and produce a stable, highly fluorescent product. Common derivatizing reagents for thiols include monobromobimane (mBBr) and ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).[4][9][10][11]
The derivatized analyte is then separated from the excess reagent and other sample components by reversed-phase HPLC. A fluorescence detector is used to monitor the column effluent at the specific excitation and emission wavelengths of the fluorescent derivative, providing high sensitivity and selectivity.
Experimental Protocol: HPLC-FLD Analysis of this compound
-
Sample Preparation and Derivatization:
-
Sample Solution: Dissolve a known weight of the drug substance or a prepared extract of the drug product in a suitable buffer (e.g., 50 mM borate buffer, pH 8.5) to a final concentration of approximately 1 mg/mL.
-
Derivatizing Reagent Solution: Prepare a 10 mM solution of monobromobimane (mBBr) in acetonitrile.
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 10 µL of the mBBr solution.
-
Vortex the mixture and allow it to react in the dark at room temperature for 15 minutes.
-
Quench the reaction by adding 10 µL of 100 mM N-acetylcysteine solution.
-
The sample is now ready for HPLC analysis.
-
-
-
HPLC-FLD System and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Agilent 1260 Infinity II Fluorescence Detector or equivalent.
-
Column: A C18 reversed-phase column, such as a Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector Settings:
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the reaction buffer and derivatize them following the same procedure as the samples.
-
Inject the derivatized standards and construct a calibration curve.
-
Cross-Validation: A Framework for Ensuring Method Concordance
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same set of samples.[5] This is a critical exercise when transferring a method between laboratories or when establishing a new method as an alternative to an existing one. The objective is to ensure that the reported values are independent of the analytical technique employed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. diva-portal.org [diva-portal.org]
- 4. Fast and simultaneous analysis of biothiols by high-performance liquid chromatography with fluorescence detection under hydrophilic interaction chromatography conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-(Methylthio)ethanethiol and Other Mercaptans
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organosulfur compounds, mercaptans, or thiols, represent a class of molecules with profound implications for biological systems. Their characteristic sulfhydryl (-SH) group imparts a reactivity that underpins a diverse range of biological activities, from potent antioxidant effects to critical roles in enzyme function and cellular signaling. While compounds like glutathione and cysteine are well-established pillars in the study of redox biology, the biological profile of many other mercaptans remains largely unexplored.
This guide provides a comparative analysis of the biological activity of 1-(Methylthio)ethanethiol, a dithiohemiacetal found in certain foods, against a selection of structurally and biologically relevant mercaptans. Due to a notable scarcity of published research on this compound, this document will frame its potential activities within the context of well-characterized thiols, highlighting significant knowledge gaps and providing detailed experimental protocols for future investigation. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the biological potential of this and other understudied sulfur compounds.
The Chemical Landscape of Mercaptans: A Primer
Mercaptans are defined by the presence of a sulfhydryl group, which is a sulfur analog of a hydroxyl group. This functional group is highly reactive and can undergo oxidation to form disulfide bonds, act as a nucleophile, and bind to metal ions. These chemical properties are the basis for their diverse biological roles.
This guide will focus on comparing this compound to the following mercaptans:
-
Methanethiol (CH₃SH): The simplest alkyl thiol, known for its potent aroma and involvement in metabolic pathways.
-
Ethanethiol (C₂H₅SH): A slightly larger alkyl thiol, also recognized by its strong odor and used in various industrial applications.
-
L-Cysteine: An amino acid that is a fundamental building block of proteins and a precursor to the major intracellular antioxidant, glutathione.[1]
-
Glutathione (GSH): A tripeptide that is the most abundant non-protein thiol in mammalian cells and plays a central role in antioxidant defense and detoxification.
This compound is structurally distinct, featuring a dithiohemiacetal functional group.[2] Its presence has been reported in foods such as durian.[3] However, beyond its identity as a flavoring agent, its biological activities have not been extensively studied.[2][4]
Comparative Analysis of Biological Activities
This section will explore key areas of biological activity, summarizing the known effects of our comparator mercaptans and discussing the potential, yet unverified, activities of this compound.
Antioxidant Activity
The ability of a molecule to neutralize reactive oxygen species (ROS) is a critical aspect of its biological function. The sulfhydryl group of thiols can donate a hydrogen atom or an electron to stabilize free radicals.
-
Methanethiol and Ethanethiol: While not primarily known as antioxidants, these simple thiols can participate in redox reactions. However, their biological significance as direct antioxidants is less pronounced compared to dedicated cellular systems.
-
L-Cysteine and Glutathione: Both are powerful antioxidants.[1] Cysteine acts directly as a scavenger of free radicals and is a key component of the antioxidant enzyme system.[1] Glutathione is a cofactor for several antioxidant enzymes, including glutathione peroxidase, and directly neutralizes ROS.
This compound: The antioxidant potential of this compound has not been reported in the scientific literature. The presence of two sulfur atoms might suggest a capacity for redox activity, but without experimental data, this remains speculative. It is plausible that it could act as a radical scavenger, similar to other thiols. To ascertain its antioxidant capabilities, standardized assays are required.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of a compound. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that changes color from violet to yellow upon reduction.
Objective: To determine the concentration of a test compound required to scavenge 50% of the DPPH radicals (IC₅₀).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of test compound solutions: Prepare a series of concentrations of the test compound in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.
Caption: Workflow for DPPH Radical Scavenging Assay.
Enzyme Inhibition
The interaction of mercaptans with enzymes is a critical area of study. The sulfhydryl group can act as a nucleophile, targeting active sites of enzymes, or it can chelate metal cofactors essential for enzyme activity.
-
Methanethiol and Ethanethiol: High concentrations of these thiols can be toxic, partly due to their ability to inhibit enzymes like cytochrome c oxidase.
-
L-Cysteine and Glutathione: These molecules are integral to the function of many enzymes. Cysteine residues are often found in the active sites of enzymes (e.g., cysteine proteases), and glutathione is a substrate for enzymes like glutathione S-transferases, which are involved in detoxification.
This compound: There is no available data on the enzyme-inhibiting or -modulating properties of this compound. Its structural features do not immediately suggest a specific enzyme target. However, like other small thiols, it could potentially interact with enzymes containing reactive cysteine residues or metal cofactors. Investigating its effect on a panel of relevant enzymes would be a crucial step in characterizing its biological activity.
Experimental Protocol: Generic Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity using a spectrophotometric method.
Objective: To determine the concentration of a test compound that inhibits 50% of the enzyme's activity (IC₅₀).
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
Test compound (e.g., this compound)
-
Known inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, test compound, and positive control in the appropriate buffer.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the test compound or positive control to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific time at the optimal temperature for the enzyme.
-
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength specific to the product of the reaction.
-
Calculation of Reaction Rate: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Calculation of % Inhibition: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100 where V₀_control is the rate in the absence of the inhibitor and V₀_inhibitor is the rate in the presence of the inhibitor.
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for a Generic Enzyme Inhibition Assay.
Cytotoxicity
The effect of a compound on cell viability is a fundamental aspect of its biological profile. Cytotoxicity can be mediated through various mechanisms, including membrane disruption, apoptosis, and necrosis.
-
Methanethiol and Ethanethiol: Both are known to be toxic at high concentrations. Ethanethiol is classified as a neurotoxin.[5] Exposure can lead to various adverse health effects, including respiratory depression and effects on the central nervous system.[2][3]
-
L-Cysteine and Glutathione: Generally considered non-toxic and are essential for cell survival. However, at extremely high and non-physiological concentrations, any compound can exhibit toxicity.
This compound: The cytotoxicity of this compound has not been evaluated. As a small, volatile sulfur compound, it is plausible that it could exhibit some level of cytotoxicity, particularly at higher concentrations. Standard cytotoxicity assays are necessary to determine its effect on different cell types.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC₅₀).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium containing the compound and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours in a CO₂ incubator to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: % Viability = (Abs_treated / Abs_control) x 100 where Abs_treated is the absorbance of the cells treated with the compound and Abs_control is the absorbance of the untreated cells.
-
IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the MTT Cell Viability Assay.
Summary of Comparative Biological Data
The following table summarizes the known biological activities of the selected mercaptans. The significant lack of data for this compound underscores the need for empirical investigation.
| Compound | Key Biological Activities | Antioxidant Activity | Enzyme Inhibition | Cytotoxicity |
| This compound | Flavoring agent | Data not available | Data not available | Data not available |
| Methanethiol | Metabolic intermediate, signaling molecule | Limited | Inhibits cytochrome c oxidase at high concentrations | Toxic at high concentrations |
| Ethanethiol | Industrial chemical, odorant | Limited | Can inhibit various enzymes at high concentrations | Moderately toxic, neurotoxin[5] |
| L-Cysteine | Amino acid, protein component, glutathione precursor | High, direct radical scavenger[1] | Component of enzyme active sites | Generally non-toxic |
| Glutathione | Major intracellular antioxidant, detoxifying agent | Very high, cofactor for antioxidant enzymes | Substrate for various enzymes (e.g., GSTs) | Essential for cell viability |
Conclusion and Future Directions
This comparative guide highlights a significant disparity in our understanding of the biological activities of various mercaptans. While compounds like L-cysteine and glutathione are cornerstones of redox biology, the biological profile of this compound remains almost entirely uncharacterized. Its structural similarity to other small thiols and its presence in the human diet warrant a thorough investigation of its potential biological effects.
The provided experimental protocols for assessing antioxidant activity, enzyme inhibition, and cytotoxicity offer a clear roadmap for researchers to begin filling this knowledge gap. Such studies are essential to not only understand the potential bioactivity of this compound but also to assess its safety and potential applications in pharmacology and drug development. Future research should focus on a systematic evaluation of this compound in a range of in vitro and, subsequently, in vivo models to build a comprehensive biological and toxicological profile.
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Salehi, B., et al. (2018). Effects of the Usage of l-Cysteine (l-Cys) on Human Health. PMC. [Link]
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A Senior Application Scientist's Guide to the Qualification and Validation of 1-(Methylthio)ethanethiol Reference Standards
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of discovery and regulatory compliance. The adage "a measurement is only as good as its standard" holds particularly true for reactive and volatile compounds like 1-(Methylthio)ethanethiol. This guide provides an in-depth technical framework for the comprehensive characterization, validation, and comparison of this compound reference standards. We will move beyond rote procedures to explore the scientific rationale behind methodological choices, ensuring a self-validating system of analysis that meets the rigorous expectations of global regulatory bodies.
The Analytical Imperative: Why a Reference Standard for this compound Demands Rigor
This compound (CAS 31331-53-0) is a volatile sulfur compound noted for its potent aroma and presence in various natural products.[1] Its use as a flavoring agent or its emergence as a potential impurity or metabolite in pharmaceutical development necessitates accurate quantification. A reference standard, defined by the U.S. Food and Drug Administration (FDA) as a highly purified and well-characterized material, serves as the benchmark against which all other samples are measured.[2] The International Council for Harmonisation (ICH) further stipulates that reference standards for assays must have their purity measured by a quantitative procedure, with impurities adequately identified and controlled.[3]
Given its volatility and the reactivity of its thiol group, establishing a reliable reference standard for this compound is a non-trivial pursuit. This guide outlines a multi-faceted analytical approach to qualify a candidate material as a primary reference standard and validate the methods used for its analysis.
Physicochemical Profile of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈S₂ | [1][4] |
| Molecular Weight | 108.23 g/mol | [1][4] |
| Appearance | Colorless clear liquid (est.) | [5] |
| Boiling Point | 131.00 to 132.00 °C @ 760.00 mm Hg | [5] |
| Density | ~1.016 g/cm³ | [6] |
| Refractive Index | 1.52200 to 1.52800 @ 20.00 °C | [5] |
| Solubility | Soluble in alcohol; slightly soluble in water (~2.08 g/L) | [5][7] |
| Vapor Pressure | 10.66 mmHg @ 25.00 °C (est.) | [5] |
The Qualification Workflow: A Self-Validating Framework
Qualifying a new batch of material as a primary reference standard is not a single experiment but an integrated workflow. Each step provides a piece of evidence that, when combined, creates a comprehensive and validated profile of the material's identity, purity, and strength.
Phase 1: Unambiguous Identity Confirmation
Before purity can be assessed, the identity of the bulk material must be unequivocally confirmed.
-
Mass Spectrometry (MS): Electron ionization GC-MS is ideal for a volatile compound like this compound. The objective is to confirm the molecular ion peak (m/z 108) and establish a characteristic fragmentation pattern that can be used for identification in subsequent purity analyses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation. The spectra should be consistent with the proposed structure of this compound, showing the correct chemical shifts, multiplicities, and integrations for the methylthio, methine, and methyl protons. 2D NMR techniques (e.g., COSY, HSQC) can be used to confirm proton-proton and proton-carbon connectivities, providing irrefutable structural evidence.
Phase 2: Purity and Assay by Orthogonal Methods
The core principle of robust purity determination is the use of orthogonal methods—techniques that measure the same attribute (purity) through different chemical or physical principles. This minimizes the risk that an impurity co-eluting or not responding in one method will go undetected.
Method 1 (Primary): Gas Chromatography with Sulfur-Selective Detection (GC-SCD/MS)
-
Rationale: Gas chromatography is the ideal technique for analyzing volatile compounds.[8] Coupling it with a Sulfur Chemiluminescence Detector (SCD) or a mass spectrometer (MS) provides exceptional selectivity and sensitivity for sulfur-containing molecules, minimizing interference from non-sulfur-containing matrix components.[9] This makes it the most direct and appropriate primary method.
-
Performance: Expected to detect volatile, sulfur-containing impurities that are structurally similar to the main compound.
Method 2 (Orthogonal): High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
-
Rationale: HPLC separates compounds based on their polarity and interaction with the stationary phase, a fundamentally different principle than GC's volatility-based separation.[10] Since the thiol group lacks a strong chromophore, derivatization is typically required to render the molecule detectable by UV or fluorescence detectors.[11][12][13] This necessity, while adding a step, also enhances selectivity and allows for the detection of non-volatile or thermally labile impurities that would be missed by GC.
-
Performance: Provides an orthogonal purity assessment and is crucial for identifying impurities that are not amenable to GC analysis.
Method 3 (Absolute Assay): Quantitative NMR (qNMR)
-
Rationale: qNMR is a primary ratio method that can determine the purity of a substance without requiring a reference standard of the same substance.[14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.[15] By adding a certified internal standard of known purity and concentration, the absolute purity of the this compound can be calculated directly.[16] This technique is powerful because it is not dependent on the response factor of the analyte or its impurities in a detector.
-
Performance: Provides a highly accurate, independent assay value that serves to validate the purity values obtained from the chromatographic methods. It can also reveal and quantify impurities that are not detected by chromatography.[17]
Comparative Overview of Key Analytical Techniques
| Parameter | GC-SCD/MS | HPLC-UV/FLD (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility; sulfur-specific detection | Separation by polarity; UV/Fluorescence detection | Nuclear spin resonance in a magnetic field |
| Primary Use | Purity of volatile sulfur compounds | Orthogonal purity; non-volatile impurities | Absolute assay and purity assignment |
| Strengths | High sensitivity & selectivity for sulfur; direct analysis | Orthogonal to GC; can detect non-volatile impurities | Primary method; no analyte-specific standard needed; high precision |
| Weaknesses | Not suitable for non-volatile or thermal impurities | Indirect (requires derivatization); may miss volatiles | Lower sensitivity than chromatography; requires high-field magnet |
| Typical LOQ | Low µg/L to ng/L[9] | Dependent on derivatization agent and detector | ~0.1% for impurity quantification |
Phase 3: Characterization of Non-Analyte Impurities
A comprehensive purity assessment must account for substances other than structurally related impurities.
-
Water Content: Determined by Karl Fischer titration. This is critical as water can affect the stability and accurate weighing of the reference material.
-
Residual Solvents: Analyzed using Headspace GC (GC-HS). This identifies and quantifies any solvents remaining from the synthesis and purification process.
-
Non-Volatile/Inorganic Impurities: Assessed using Thermogravimetric Analysis (TGA) or the compendial "Residue on Ignition" test. This quantifies any inorganic salts or other non-volatile materials present.
Validation of the Primary Analytical Method
Once the reference standard is fully characterized, the primary analytical method used for its routine analysis and for analyzing future samples against it must be validated. The framework provided by ICH Q2(R1) is the global standard.[5][18][19] This ensures the method is suitable for its intended purpose.[4][20]
Key Validation Parameters (per ICH Q2(R1))
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by separating the main peak from all known impurities and placebo components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard and performing a linear regression of concentration versus response.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity method, this is typically 50% to 120% of the specification limit.[20]
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking a known matrix with known amounts of the reference standard at different levels within the range and calculating the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trial).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, mobile phase pH). This provides an indication of its reliability during normal usage.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the analysis of a this compound reference standard.
Protocol 1: Purity by GC-MS
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, split ratio 50:1.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Quadrupole: 150 °C.
-
Scan Range: m/z 35-350.
-
Sample Preparation: Accurately weigh ~20 mg of the reference standard and dissolve in 10 mL of methylene chloride. Further dilute 1 mL of this solution to 10 mL.
-
Analysis: Inject the prepared solution. Integrate all peaks. Calculate purity by area percent normalization. Identify any impurities by their mass spectra.
Protocol 2: Orthogonal Purity by HPLC (Illustrative)
Causality Note: Since this compound lacks a strong native chromophore, derivatization is essential for sensitive UV detection. 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is a classic thiol-reactive reagent, but for HPLC, a reagent forming a more stable adduct, such as 4,4'-dithiodipyridine (DTDP), is often preferred for robust quantification.[22]
-
Derivatization:
-
Prepare a 1 mg/mL solution of the reference standard in acetonitrile.
-
Prepare a 2 mg/mL solution of DTDP in acetonitrile.
-
In a vial, mix 100 µL of the sample solution with 200 µL of the DTDP solution.
-
Allow to react for 30 minutes at room temperature, protected from light.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the absorbance maximum of the thiol-DTDP adduct (e.g., ~324 nm).
-
Analysis: Inject the derivatized solution. Calculate purity by area percent normalization.
Protocol 3: Absolute Assay by qNMR
-
Instrumentation: 500 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material). Rationale: Maleic acid is non-volatile, highly pure, and has a simple singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound standard (m_analyte) into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard (m_IS) into the same vial.
-
Dissolve the contents in a precise volume of a suitable deuterated solvent (e.g., CDCl₃).
-
-
Acquisition Parameters:
-
Use a quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds).
-
Acquire sufficient scans to achieve a high signal-to-noise ratio (>250:1) for the peaks to be integrated.
-
-
Data Processing:
-
Apply zero-filling and a small line-broadening factor (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a high-order polynomial baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (I_analyte) and the singlet for the internal standard (I_IS). Note the number of protons each signal represents (N_analyte and N_IS).
-
-
Calculation: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%) Where P = Purity, I = Integral, N = Number of protons, MW = Molecular Weight, m = mass[15]
Conclusion
The qualification of a this compound reference standard is a rigorous, multi-step process that relies on the strategic application of orthogonal analytical techniques. A framework combining high-selectivity GC-SCD/MS, an orthogonal HPLC method, and the absolute purity assignment from qNMR provides a self-validating system that ensures the highest degree of confidence in the standard's identity and purity. The subsequent validation of the primary analytical method according to ICH guidelines ensures that this well-characterized standard can be used to generate reliable, accurate, and defensible data, underpinning the integrity of all future research and development activities.
References
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The Good Scents Company. (n.d.). 1-(methyl thio) ethane thiol. Retrieved February 24, 2024, from [Link]
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FooDB. (2022). Showing Compound this compound (FDB029638). Retrieved February 24, 2024, from [Link]
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Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved February 24, 2024, from [Link]
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Scribd. (n.d.). Comparison Bet. US FDA, USP & ICH Guidelines. Retrieved February 24, 2024, from [Link]
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U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved February 24, 2024, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 525462, 1-Methylthioethanethiol. Retrieved February 24, 2024, from [Link]
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YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved February 24, 2024, from [Link]
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Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved February 24, 2024, from [Link]
- Xiong, R., et al. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
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Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Retrieved February 24, 2024, from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 24, 2024, from [Link]
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Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved February 24, 2024, from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). Retrieved February 24, 2024, from [Link]
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Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved February 24, 2024, from [Link]
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Journal of Sensor Science and Technology. (2024, May 9). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor. Retrieved February 24, 2024, from [Link]
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MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved February 24, 2024, from [Link]
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RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved February 24, 2024, from [Link]
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USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved February 24, 2024, from [Link]
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U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 24, 2024, from [Link]
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National Institutes of Health. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved February 24, 2024, from [Link]
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ResearchGate. (2025, August 9). Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection. Retrieved February 24, 2024, from [Link]
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Taylor & Francis Online. (2021, December 13). Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Retrieved February 24, 2024, from [Link]
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Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved February 24, 2024, from [Link]
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ACS Publications. (n.d.). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Retrieved February 24, 2024, from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 24, 2024, from [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved February 24, 2024, from [Link]
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MDPI. (n.d.). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Retrieved February 24, 2024, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(Methylthio)ethanethiol
For the diligent researcher, scientist, or drug development professional, the proper handling and disposal of reactive and olfactive compounds like 1-(Methylthio)ethanethiol is a matter of safety, compliance, and professional responsibility. This guide moves beyond mere checklists to provide a deep, technically-grounded framework for managing this compound, ensuring the safety of your team and the integrity of your laboratory environment. The causality behind each procedural step is explained to build a robust and self-validating system of safety.
Understanding the Hazard Profile: More Than Just a Bad Smell
This compound (C₃H₈S₂) is an organosulfur compound characterized by an extremely potent and unpleasant odor. While the stench is its most notable feature, the underlying hazards are of greater concern. A thorough understanding of its properties is the foundation of safe handling.
-
Flammability: This compound is a flammable liquid with a flash point of 94.00 °F (34.44 °C).[1] This means that at temperatures common in a laboratory setting, it can form a vapor mixture with air that is easily ignitable. All work must be conducted away from open flames, hot plates, and other potential ignition sources.
-
Toxicity and Irritation: Like many volatile thiols, this compound is harmful if inhaled or swallowed and can cause irritation to the skin and eyes.[2] Chronic exposure to related mercaptans may lead to organ damage.[2] Its potent odor serves as an immediate warning of exposure, but olfactory fatigue can occur, making it an unreliable indicator of concentration over time.
-
Environmental Hazard: This chemical is classified as very toxic to aquatic life with long-lasting effects. Improper disposal, such as pouring it down the drain, can cause significant environmental harm.[2]
The logic is clear: the combination of flammability, toxicity, and environmental hazard necessitates a disposal protocol that emphasizes containment and chemical inactivation.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, the following PPE is mandatory. The rationale is to create a complete barrier to all potential routes of exposure.
-
Ventilation: All handling must occur inside a certified chemical fume hood to control vapor inhalation.
-
Eye Protection: ANSI-rated safety goggles are required at a minimum. For tasks with a higher splash risk, a full face shield worn over safety goggles is recommended.
-
Hand Protection: Nitrile gloves are a standard for incidental contact with many organic chemicals.[3][4] For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene rubber should be considered.[5] Always double-check your institution's specific glove guidance for organosulfur compounds.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
Core Disposal Protocol: Segregation and Professional Management
The primary and most compliant method for disposing of this compound waste is through your institution's Environmental Health & Safety (EH&S) program. Never pour this chemical down the sink. [6][7]
Step-by-Step Waste Collection:
-
Obtain a Designated Waste Container: Use a chemically compatible container, typically provided by your EH&S department. The original container can often be used if it is in good condition.[6] The container must have a screw-top cap to prevent vapor release.
-
Label the Container Clearly: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name, "this compound," and any other components of the waste mixture with their approximate percentages.
-
Transfer Waste Inside a Fume Hood: Carefully transfer the chemical waste into the designated container using a funnel.
-
Seal the Container: Tightly close the container cap immediately after adding waste. Do not leave it open in the fume hood.
-
Store Safely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong acids or oxidizers, until it is collected by EH&S personnel.
In-Lab Decontamination & Odor Control: The Bleach Protocol
The pervasive odor of thiols can be a significant nuisance. For decontaminating glassware and managing residual amounts that can cause odor issues, an oxidative treatment is highly effective. This protocol uses sodium hypochlorite (bleach) to oxidize the thiol to less odorous sulfonic acid or other oxidized species.[8]
Experimental Protocol for Glassware Decontamination:
-
Prepare a Bleach Bath: Inside a chemical fume hood, prepare a decontamination bath in a heavy-duty plastic tub or bucket. A 1:1 mixture of household bleach (typically ~5-6% sodium hypochlorite) and water is effective.[7]
-
Submerge Contaminated Glassware: Immediately after use, place all contaminated glassware (flasks, beakers, funnels, etc.) into the bleach bath. If an item is too large to be fully submerged, you can fill the item with the bleach solution.
-
Soak Overnight: Allow the glassware to soak for at least 12-14 hours.[6][7] This provides sufficient time for the oxidation reaction to neutralize the thiol.
-
Rinse Thoroughly: After soaking, carefully remove the glassware and rinse it thoroughly with copious amounts of water before proceeding with standard washing procedures.
-
Dispose of the Bleach Bath: Once the bleach bath loses its effectiveness (indicated by a strong thiol smell or the formation of solid precipitates), it can typically be neutralized and disposed of down the drain with plenty of water, but you must confirm this with your local EH&S guidelines.[6]
Causality Note: The hypochlorite ion (ClO⁻) is a strong oxidizing agent that readily reacts with the electron-rich sulfur atom of the thiol, breaking it down into compounds with significantly lower vapor pressure and less offensive odors.
Managing Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and fire risk.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate the lab.
-
Control Ignition Sources: If it is safe to do so, turn off any nearby ignition sources.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Assemble Spill Kit: Don appropriate PPE, including respiratory protection if required by your institution's policy for large spills.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in the bleach solution described in Section 4. Place all contaminated cleaning materials into the solid hazardous waste container.
-
Dispose: Seal and label the waste container and arrange for EH&S pickup.
Summary and Quick Reference
Quantitative Data Summary
| Property | Value | Significance for Disposal |
| Flash Point | 94.00 °F / 34.44 °C[1] | High fire risk. Vapors are flammable at room temperature. |
| Molecular Weight | 108.23 g/mol [9] | Standard for a small organic molecule. |
| Environmental | Very toxic to aquatic life.[2] | Prohibits disposal via sanitary sewer systems. |
| Odor Threshold | Extremely Low (similar to Ethanethiol)[10] | Potent odor requires excellent vapor control (fume hood). |
| TLV (for Ethanethiol) | 0.5 ppm (ACGIH TWA)[2] | Indicates high toxicity via inhalation; exposure must be minimized. |
Disposal Workflow Diagram
The following diagram outlines the logical decision-making process for the safe management and disposal of this compound waste.
References
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Thiol Oxidation for Chemists . Scribd. Available from: [Link]
-
1-(methyl thio) ethane thiol, 31331-53-0 . The Good Scents Company. Available from: [Link]
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1-Methylthioethanethiol . PubChem, National Institutes of Health. Available from: [Link]
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How to Work with Thiols-General SOP . Department of Chemistry, University of Rochester. Available from: [Link]
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Reagents & Solvents: How to Work with Thiols . Department of Chemistry, University of Rochester. Available from: [Link]
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Glove Guide - Chemical Compatibility . myUSF. Available from: [Link]
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Oxidation of thiol compounds by molecular oxygen in aqueous solutions . ResearchGate. Available from: [Link]
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Standard Operating Procedures for Using Stench Chemicals . UCLA Department of Chemistry and Biochemistry. Available from: [Link]
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OSHA Glove Selection Chart . Environmental Health and Safety, OSHA. Available from: [Link]
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Material Guide For Chemical and Liquid Resistant Gloves . Enviro Safety Products. Available from: [Link]
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FACT SHEET - Stench Chemicals . University of Minnesota. Available from: [Link]
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Handling thiols in the lab . Reddit. Available from: [Link]
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Functional Groups In Organic Chemistry . Available from: [Link]
-
Neutralization of Liquids Containing Chlorine Bleach . ETH Zürich. Available from: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review . MDPI. Available from: [Link]
-
Ansell Chemical Resistance Glove Chart . Environment, Health and Safety. Available from: [Link]
-
Ethanethiol MAK Value Documentation . Publisso. Available from: [Link]
-
SOP FOR STENCH CHEMICALS . Columbia University Research. Available from: [Link]
Sources
- 1. 1-(methyl thio) ethane thiol, 31331-53-0 [thegoodscentscompany.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. How To [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. 1-Methylthioethanethiol | C3H8S2 | CID 525462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. series.publisso.de [series.publisso.de]
Personal protective equipment for handling 1-(Methylthio)ethanethiol
CAS: 31331-53-0 | Formula: C
Part 1: Executive Hazard Analysis
The Dual Threat: As a Senior Application Scientist, I categorize 1-(Methylthio)ethanethiol (MTET) as a "Dual Threat" agent. It presents immediate physiological toxicity (inhalation/ingestion) and extreme olfactory potency.
-
Physiological Toxicity: Like most low-molecular-weight organosulfurs, MTET is toxic by inhalation and ingestion. It targets the central nervous system and respiratory tract.[1]
-
Olfactory Hazard (The "Stench" Factor): The odor threshold is in the parts-per-billion (ppb) range. A minor leak that poses no immediate toxicological threat can still trigger building evacuations, panic, and facility shutdowns due to the "gas leak" smell profile. Your primary engineering goal is zero-release containment.
Part 2: The Defense Layer (Personal Protective Equipment)
Standard laboratory PPE is insufficient for MTET due to the high permeation rate of organosulfurs through standard nitrile. You must employ a Multi-Barrier System .
1. Hand Protection Strategy
-
The Failure Point: Standard 4-mil nitrile gloves provide only minutes of protection against thiol permeation. Once the odor binds to the keratin in your skin, it can persist for days.
-
The Protocol:
-
Inner Layer: Silver Shield® (EVOH/PE laminate) or heavy-gauge Butyl rubber. These provide the chemical permeation barrier.
-
Outer Layer: Standard Nitrile (disposable). This provides grip and protects the expensive inner glove from physical abrasion.
-
Change Frequency: Immediately replace the outer glove upon any splash. Replace the inner glove after any direct immersion or every 4 hours of use.
-
2. Respiratory & Body Protection
-
Respiratory:
-
Primary: All work must occur within a certified chemical fume hood.
-
Emergency Backup: A full-face respirator with Organic Vapor (OV) cartridges. Note: N95/P100 particulate filters offer ZERO protection against MTET vapors.
-
-
Body:
-
Standard cotton lab coat (fire resistant).
-
Apron: Disposable polyethylene or chemically resistant rubber apron worn over the lab coat to prevent fabric absorption of vapors.
-
PPE Specification Summary
| Component | Minimum Requirement | Recommended "Pro" Standard | Critical Note |
| Glove (Inner) | 8-mil Nitrile | Silver Shield® (Laminate) | Essential for permeation resistance. |
| Glove (Outer) | 4-mil Nitrile | 6-mil Nitrile (Long Cuff) | Change immediately if splashed. |
| Eye Protection | Safety Glasses | Chemical Goggles | Vapors are severe eye irritants. |
| Clothing | Lab Coat (Cotton) | Lab Coat + Poly Apron | Prevents odor clinging to clothes. |
Part 3: Engineering Controls & The "Kill Bath"
Before opening the bottle, you must establish a chemical neutralization station. Thiols are not "cleaned"; they are "killed" via oxidation.
The "Kill Bath" Preparation
Create a 10-15% Sodium Hypochlorite (Bleach) solution in a wide-mouth container inside the fume hood.
-
Mechanism: Oxidation converts the volatile thiol/sulfide into non-volatile, odorless sulfoxides or sulfonic acids.
-
Caution: This reaction is exothermic. Do not add concentrated MTET directly to bleach; dilute with solvent first if disposing of bulk liquid.
Part 4: The Zero-Odor Operational Protocol
This self-validating workflow ensures that if you smell the chemical, a breach has occurred before it becomes a safety incident.
Step 1: The Setup
-
Verify Fume Hood airflow (>100 fpm face velocity).
-
Place the "Kill Bath" (Bleach) and a "Solvent Waste" container inside the hood.
-
Line the work surface with absorbent pads (pig mats) to catch micro-droplets.
Step 2: Transfer Technique
-
Never pour MTET. Pouring creates a large surface area for evaporation.
-
Syringe Transfer: Use a gas-tight syringe with a long needle.
-
Insert needle through the septum (if available) or slightly open cap.
-
Withdraw liquid.
-
The Wipe: As you withdraw the needle, immediately wipe the tip with a bleach-soaked Kimwipe held in your other hand. This neutralizes the micro-drop on the needle tip before it travels through the hood air.
-
Step 3: Immediate Decontamination
-
Any disposable item (pipette tip, syringe, Kimwipe) that touched MTET goes directly into the Kill Bath.
-
Do not throw these items into the solid waste bin until they have soaked in bleach for >2 hours.
Step 4: Shutdown
-
Seal the MTET container with Parafilm.
-
Wipe the exterior of the MTET bottle with a bleach-dampened cloth.
-
Leave the Kill Bath to react overnight (or minimum 4 hours) before disposing down the drain with copious water (check local regulations).
Part 5: Visualizing the Workflow
The following diagram illustrates the "Critical Control Points" (CCPs) where odor escape is most likely, and the required intervention.
Figure 1: Operational workflow for MTET handling. Note the "Critical Control Point" at the transfer stage, requiring immediate diversion of contaminated consumables to the Kill Bath.
References
-
UCLA Chemistry & Biochemistry. (n.d.). SOP: Stench Chemicals. Retrieved from [Link]
-
National Research Council (US). (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
